Quindoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
10H-indolo[3,2-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-3-7-12-10(5-1)9-14-15(17-12)11-6-2-4-8-13(11)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAKRWLMTKEDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179030 | |
| Record name | Quindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243-58-3 | |
| Record name | Quindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10H-Quindoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Quindoline: A Technical Guide to its History, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the history and science behind the discovery of Quindoline, a naturally occurring indoloquinoline alkaloid. From its initial synthesis that predated its discovery in nature to its isolation and the elucidation of its biological activities, this document offers a comprehensive overview for the scientific community.
A Unique History: Synthesis Before Natural Discovery
This compound holds a notable position in the history of natural products as it was first created in a laboratory before being identified from a natural source. This unusual timeline reflects the intense scientific interest in the chemistry of indigo (B80030) and related heterocyclic systems in the early 20th century.
The first synthesis of this compound was accomplished in 1906 by Fichter and Boehringer.[1] It was not until 72 years later, in 1978, that Dwuma-Badu, Ayim, and their colleagues first reported the isolation of this compound as a minor heterocyclic metabolite from the roots of the West African medicinal plant, Cryptolepis sanguinolenta.[2] The structure of the isolated natural product was later unequivocally confirmed by NMR spectroscopy in 1991.[1]
Timeline of this compound Discovery
Caption: Key milestones in the discovery of the this compound alkaloid.
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its parent compound, Quinoline (B57606), are summarized below. The data for this compound is based on its isolation from natural sources, while the data for Quinoline, a liquid at standard conditions, is provided for comparative purposes.
| Property | This compound (Alkaloid) | Quinoline (Parent Compound) |
| Molecular Formula | C₁₅H₁₀N₂ | C₉H₇N |
| Molar Mass | 218.25 g/mol | 129.16 g/mol |
| Physical State | Yellow Solid[2] | Colorless to brown liquid[3][4] |
| Melting Point | Not available in search results | -15 °C[3][5] |
| Boiling Point | Not applicable | 237 °C[4][5] |
| UV λmax (in Methanol) | 272 nm, 339 nm, 399 nm | Not applicable |
| ¹H NMR Data | Not available in search results | See reference spectra[6][7] |
| ¹³C NMR Data | Not available in search results | See reference spectra[6] |
Experimental Protocols: Isolation and Synthesis
The following sections outline the key experimental methodologies for the isolation and synthesis of this compound based on seminal publications. These are intended as overviews of the procedures.
Isolation from Cryptolepis sanguinolenta (Dwuma-Badu et al., 1978)
The first isolation of this compound was achieved from the roots of C. sanguinolenta, a plant used in traditional West African medicine.
Protocol Outline:
-
Extraction: The dried and milled roots of C. sanguinolenta were extracted with ethanol.
-
Acid-Base Partitioning: The resulting ethanolic extract was subjected to acid-base partitioning to separate the alkaloidal fraction from neutral and acidic components. The extract was acidified, washed with an organic solvent to remove neutral compounds, then basified (typically to pH ~9.5) and extracted with chloroform (B151607) (CHCl₃) to isolate the basic alkaloids.
-
Chromatography: The crude alkaloid residue was purified using column chromatography over alumina (B75360) (Al₂O₃).
-
Elution: The column was eluted with a gradient of solvents, starting with petroleum ether and gradually increasing polarity with chloroform and methanol.
-
Final Purification: this compound was obtained as a yellow solid after further purification by preparative thin-layer chromatography (TLC) on alumina with chloroform as the mobile phase.[2]
Caption: Workflow for the isolation of this compound from its natural source.
First Total Synthesis (Fichter & Boehringer, 1906)
This synthesis was a multi-step process starting from benzenoid derivatives.
Synthetic Strategy:
-
Ring Closure: A base-mediated ring closure of bis-2-nitrobenzylmalonyl ester was performed to create the core heterocyclic structure, yielding dioxythis compound.
-
Reduction: The dioxythis compound intermediate was then reduced using phenylhydrazine (B124118) to give oxythis compound (quindolinone).
-
Deoxygenation: Finally, a reductive deoxygenation of the carbonyl group using hydroiodic acid (HI) and phosphorus afforded this compound.[1]
A Modern Synthetic Approach (Ho & Jou, 2002)
A more recent synthesis provides an alternative route starting from 2-nitrophenylacetic acid.
Synthetic Strategy:
-
Self-Condensation: 2-nitrophenylacetic acid undergoes a self-condensation reaction using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to yield a ketone intermediate (86% yield).
-
Reductive Cyclization: A simultaneous selective reduction of the two nitro groups in the intermediate leads to a cyclization event, affording an indole (B1671886) derivative (95% yield).
-
Oxidative Cyclization: The final step involves an oxidative cyclization of the aniline (B41778) moiety onto the indole ring to complete the tetracyclic this compound structure (41% yield).[1]
Caption: Synthetic workflow for this compound as described by Ho and Jou (2002).
Proposed Mechanism of Action: DNA Topoisomerase Inhibition
While specific studies on the mechanism of action of this compound itself are limited in the reviewed literature, many quinoline-based alkaloids and synthetic derivatives are known to exert their biological effects, particularly their anticancer and antimicrobial activities, through the inhibition of DNA topoisomerases.[8][9][10][11] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
Proposed Signaling Pathway:
This compound is hypothesized to act as a topoisomerase poison . It likely intercalates into the DNA strand at the site of the topoisomerase-DNA complex. This binding stabilizes the transient cleavage complex, where the DNA backbone is nicked, preventing the enzyme from re-ligating the DNA strand. The accumulation of these stalled cleavage complexes leads to double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).
Caption: Proposed mechanism of this compound as a DNA topoisomerase inhibitor.
Conclusion
The journey of this compound from a synthetic curiosity to a recognized natural alkaloid is a testament to the parallel and intersecting paths of chemical synthesis and natural product discovery. Its history underscores the importance of continued investigation into both synthetic methodologies and the rich chemical diversity of the natural world. The proposed mechanism of action as a topoisomerase inhibitor places this compound and its derivatives in a class of compounds with significant therapeutic potential, warranting further investigation by researchers in drug development.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. interesjournals.org [interesjournals.org]
- 3. Quinoline - Sciencemadness Wiki [sciencemadness.org]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. quinoline [stenutz.eu]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]
- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Isolating Quindoline from Cryptolepis sanguinolenta: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the extraction, isolation, and purification of quindoline from the medicinal plant Cryptolepis sanguinolenta. This document provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to support further research and development.
Cryptolepis sanguinolenta, a scrambling shrub native to West and Central Africa, has a long history in traditional medicine for treating a variety of ailments, most notably malaria. The therapeutic properties of this plant are largely attributed to its rich concentration of indoloquinoline alkaloids, with this compound being a significant, albeit minor, constituent alongside the major alkaloid, cryptolepine. This technical guide outlines the methodologies for the isolation and purification of this compound, providing a foundation for its further investigation as a potential therapeutic agent.
Quantitative Analysis of Alkaloid Yield
The yield of this compound and related alkaloids from Cryptolepis sanguinolenta can vary depending on the plant part used, the age of the plant, and the extraction methodology. While specific quantitative data for this compound is limited in the literature, the yields of total alkaloidal extracts and the major alkaloid, cryptolepine, provide a valuable benchmark.
| Plant Material | Extraction Method | Product | Yield | Reference |
| Stems (500 g) | Soxhlet extraction with methanol (B129727) | Crude residue | 34 g (6.8%) | [1] |
| Roots (900 g) | Soxhlet extraction with methanol | Crude alkaloid extract | Not Specified | [2] |
| Air-dried roots (60 g) | Not Specified | Isocryptolepine | 5 mg (0.0083%) | |
| Roots | Not Specified | Cryptolepine | 1.84 mg/100 mg (1.84%) |
Experimental Protocols for this compound Isolation
The following protocols are a composite of methodologies reported in the scientific literature for the isolation of this compound and other indoloquinoline alkaloids from Cryptolepis sanguinolenta.
Preparation of Plant Material
The roots and stems of Cryptolepis sanguinolenta are the primary sources for this compound isolation.
-
Collection and Drying: Harvest fresh roots and stems. Wash them thoroughly to remove soil and other debris. The plant material should be air-dried or oven-dried at a temperature not exceeding 60°C to prevent degradation of the alkaloids.
-
Pulverization: Once completely dry, the plant material should be pulverized into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
A multi-step solvent extraction process is typically employed to obtain the crude alkaloid extract.
-
Defatting: The powdered plant material is first defatted to remove nonpolar compounds that can interfere with subsequent extraction and purification steps.
-
Pack the powdered material into a Soxhlet apparatus.
-
Extract with petroleum ether for approximately 8 hours.
-
Discard the petroleum ether extract and air-dry the defatted plant material (the marc).
-
-
Methanol Extraction: The defatted marc is then extracted with methanol to isolate the alkaloids.
-
Extract the marc with methanol (e.g., 2 x 2 liters for 500g of material) in a Soxhlet apparatus for 8 hours.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
-
Acid-Base Extraction for Alkaloid Fractionation
An acid-base extraction is performed to separate the alkaloids from other plant metabolites.
-
Acidification: Dissolve the crude residue in a 5% acetic acid solution (e.g., 1 liter for 34g of residue).
-
Basification and Extraction:
-
Make the acidic solution alkaline by the gradual addition of a base, such as ammonium (B1175870) hydroxide, until a pH of approximately 9-10 is reached. This will precipitate the alkaloids.
-
Extract the aqueous solution multiple times with an organic solvent like chloroform (B151607) or dichloromethane.
-
Combine the organic layers.
-
-
Drying and Evaporation:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Chromatographic Purification of this compound
The final step involves the separation and purification of this compound from the crude alkaloid mixture using chromatographic techniques.
-
Column Chromatography:
-
Pack a chromatography column with silica (B1680970) gel or acid alumina.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Elute the column with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC):
-
For further purification, fractions containing this compound can be subjected to pTLC on silica gel plates.
-
A common developing solvent system is chloroform-methanol (e.g., 95:5 v/v).
-
Visualize the bands under UV light, and scrape off the band corresponding to this compound.
-
Elute the this compound from the silica gel using methanol, filter, and evaporate the solvent.
-
-
Identification: The purified compound can be identified as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and TLC retention factor (Rf) with those of an authentic sample or with data reported in the literature.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Cryptolepis sanguinolenta.
References
Quindoline: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quindoline, a planar tetracyclic aromatic indoloquinoline alkaloid, has garnered significant interest within the scientific community due to its structural relationship to other bioactive compounds and its potential as a scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its proposed biosynthetic pathway. The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been isolated from a limited number of plant species, with the most significant sources being from the Apocynaceae and Acanthaceae families. While the compound was first synthesized in a laboratory setting, its subsequent discovery in nature has paved the way for further investigation into its botanical origins and biological significance.[1]
Plant-Based Sources
The primary plant sources of this compound are:
-
Cryptolepis sanguinolenta : This West African shrub is the most well-documented natural source of this compound. The alkaloid is found in both the roots and stems of the plant.[2][3] C. sanguinolenta is also a known source of other indoloquinoline alkaloids, such as cryptolepine.
-
Justicia secunda : this compound has been identified in the stems of this plant species, which belongs to the Acanthaceae family.[4] While present, the concentration of this compound in J. secunda appears to be less prominent compared to C. sanguinolenta.
Quantitative Data
Precise, standardized quantitative data on the yield of this compound from its natural sources is not extensively reported in the available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, soil conditions, and the age of the plant. However, some studies provide insights into the amount of total alkaloid extracts obtained from Cryptolepis sanguinolenta. It is important to note that these values represent the crude alkaloid mixture and not the yield of pure this compound.
| Plant Source | Plant Part | Extraction Method | Total Alkaloid Extract Yield (% of Dry Weight) | Reference |
| Cryptolepis sanguinolenta | Roots | Ethanolic Extraction | Not explicitly stated as a percentage of starting material. One study reported obtaining a 4.7g dark alkaloidal residue from an unspecified amount of root powder. | [3] |
| Justicia secunda | Leaves | Methanolic Extraction | 4.88% | [5] |
Note: The yield of pure this compound would be a fraction of the total alkaloid extract and requires further purification. The provided yield for Justicia secunda is for a crude methanolic extract of the leaves and may not be indicative of the this compound content in the stems.
Experimental Protocols
The isolation and purification of this compound from its natural sources involve a series of extraction and chromatographic techniques. The following protocols are generalized from methods described in the scientific literature.
General Extraction and Isolation Workflow
Caption: Generalized workflow for the extraction and isolation of this compound.
Detailed Methodologies
1. Extraction of Total Alkaloids from Cryptolepis sanguinolenta Roots
-
Plant Material Preparation: Air-dry the roots of C. sanguinolenta and grind them into a fine powder.
-
Extraction Solvent: 95% Ethanol.
-
Procedure:
-
Macerate the powdered root material in 95% ethanol at a ratio of 1:10 (w/v) for 24-48 hours with occasional stirring.
-
Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.
-
Filter the ethanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% hydrochloric acid (HCl).
-
Filter the acidic solution to remove non-alkaloidal components.
-
Basify the filtrate to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the aqueous basic solution multiple times with chloroform (B151607) (CHCl₃).
-
Combine the chloroform fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the chloroform to yield a crude alkaloid residue.
-
2. Chromatographic Purification of this compound
-
Stationary Phase: Silica gel 60 (70-230 mesh) for column chromatography and silica gel GF₂₅₄ for Thin Layer Chromatography (TLC).
-
Mobile Phase: A gradient of chloroform and methanol (B129727) is typically used. A common starting point is 100% chloroform, gradually increasing the polarity with methanol (e.g., 99:1, 98:2, 95:5 v/v CHCl₃:MeOH).
-
Procedure:
-
Dissolve the crude alkaloid residue in a minimal amount of chloroform.
-
Apply the dissolved sample to the top of a silica gel column packed with the initial mobile phase.
-
Elute the column with the gradient mobile phase system.
-
Collect fractions and monitor the separation using TLC.
-
For TLC analysis, use a mobile phase such as chloroform:methanol (9:1 v/v) and visualize the spots under UV light (254 nm and 366 nm).
-
Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).
-
Further purify the combined fractions using preparative TLC or recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound.
-
3. Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound in plant extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer at a slightly acidic to neutral pH) is commonly used in a gradient or isocratic elution.
-
Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound, which should be determined experimentally (typically in the UV range).
-
Quantification:
-
Prepare a stock solution of pure this compound standard in methanol or a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Prepare the plant extract sample by dissolving a known amount in the mobile phase, filtering it through a 0.45 µm syringe filter, and injecting it into the HPLC system.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, a plausible pathway has been proposed based on the biogenesis of other indoloquinoline alkaloids. It is hypothesized that these compounds are formed from precursors derived from the shikimate pathway.[6]
Proposed Biosynthetic Pathway
The biosynthesis of the indoloquinoline scaffold is thought to involve the condensation of an anthranilic acid derivative with an indole (B1671886) derivative. Both of these precursors are downstream products of chorismate, a key intermediate in the shikimate pathway.
Caption: Proposed biosynthetic origin of the this compound scaffold.
The proposed biogenesis suggests that the diverse structures of indoloquinoline alkaloids, including linear and angular isomers, arise from the reaction of anthranilic acid with different indole by-products of tryptophan biosynthesis.[6] Further research, including isotopic labeling studies and identification of the specific enzymes involved, is necessary to fully elucidate the detailed steps of this compound biosynthesis in Cryptolepis sanguinolenta and other source organisms.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, isolation, and proposed biosynthesis of this compound. The primary botanical sources identified are Cryptolepis sanguinolenta and Justicia secunda. While detailed protocols for extraction and purification have been outlined, a notable gap exists in the literature regarding standardized quantitative yields of this compound from these plants. The proposed biosynthetic pathway offers a logical framework for understanding the formation of this indoloquinoline alkaloid, though further enzymatic and genetic studies are required for its complete validation. This information serves as a valuable resource for researchers and professionals engaged in the exploration and utilization of this and other related natural products for potential therapeutic applications.
References
- 1. Fungal Indole Alkaloid Biosynthesis: Genetic and Biochemical Investigation of Tryptoquialanine Pathway in Penicillium aethiopicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interesjournals.org [interesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methanolic extract of Justicia secunda ameliorates the cyclophosphamide-induced hepatic and renal failures in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Quindoline: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities
Abstract: Quindoline, a polycyclic aromatic heterocycle belonging to the indoloquinoline alkaloid family, has garnered significant scientific interest due to its unique chemical architecture and diverse biological potential. This technical guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, synthetic methodologies, and spectroscopic profile. Furthermore, it explores its significant biological activities, particularly in oncology, and details the experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a rigid, planar molecule featuring a fused indole (B1671886) and quinoline (B57606) ring system. The formal name for this structure is 10H-indolo[3,2-b]quinoline.[1] This tetracyclic framework is the basis for its distinct chemical and biological properties.
Caption: Chemical structure of 10H-indolo[3,2-b]quinoline (this compound).
Physicochemical and Spectroscopic Properties
The key physicochemical and computed spectroscopic data for this compound are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 10H-indolo[3,2-b]quinoline | [1] |
| CAS Number | 243-58-3 | [1] |
| Molecular Formula | C₁₅H₁₀N₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | Synthetic product | [2] |
| Solubility | Soluble in most organic solvents | [3] |
| XLogP3 | 3.4 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.2-8.5 ppm (multiple aromatic protons), δ ~9.0 ppm (NH proton). Protons in the quinoline moiety are expected to be deshielded due to the nitrogen atom.[4][5] |
| ¹³C NMR (CDCl₃) | δ 110-150 ppm (aromatic carbons). Carbons adjacent to nitrogen atoms will appear further downfield.[6] |
| IR (KBr) | ν ~3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~1620-1450 cm⁻¹ (C=C and C=N stretches).[4] |
| Mass Spec (EI) | [M]⁺ at m/z = 218.08, corresponding to the molecular formula C₁₅H₁₀N₂. |
Synthesis and Experimental Protocols
While this compound is a naturally occurring alkaloid, its synthesis in the laboratory was reported even before its isolation from a natural source.[2] Several synthetic strategies have been developed, often starting from benzenoid, indole, or quinoline precursors.
Synthesis via Benzenoid Precursors (Fichter and Boehringer, 1906)
One of the earliest total syntheses involves the base-mediated ring closure of bis-2-nitrobenzylmalonyl ester, followed by reduction and deoxygenation steps to yield the final this compound product.[2]
Caption: Workflow for the Fichter and Boehringer synthesis of this compound.
General Experimental Protocol: Spectroscopic Analysis
Objective: To characterize the structure of synthesized this compound using NMR, IR, and Mass Spectrometry.
1. Sample Preparation:
-
NMR Spectroscopy: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
-
IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[4]
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent like methanol (B129727) or acetonitrile.
2. Data Acquisition:
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, use a standard pulse sequence with a relaxation delay of 1-2 seconds. For ¹³C NMR, use a proton-decoupled sequence.[4]
-
IR Spectroscopy: Record the spectrum over a range of 4000 to 400 cm⁻¹.[4]
-
Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) source coupled to a mass analyzer (e.g., TOF or quadrupole).
3. Data Analysis:
-
Process the raw data to obtain spectra.
-
Assign chemical shifts (ppm) in NMR, vibrational frequencies (cm⁻¹) in IR, and mass-to-charge ratios (m/z) in MS.
-
Compare the experimental data with predicted values or literature reports to confirm the structure and purity of the this compound sample.
Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The primary activities reported include anticancer, antimicrobial, and anti-inflammatory effects.[7][8]
Table 3: Overview of this compound's Biological Activities
| Activity | Description | Key Findings / Potential Mechanism | Reference |
| Anticancer | Exhibits cytotoxic and antiproliferative effects against various cancer cell lines. | Intercalation into DNA, particularly G-quadruplex structures; potential inhibition of key signaling pathways like PI3K/Akt/mTOR. | [9][10] |
| Antimicrobial | Shows activity against certain bacterial and fungal strains. | The planar structure may facilitate intercalation into microbial DNA or inhibition of essential enzymes. | [11][12] |
| Anti-inflammatory | Potential to reduce inflammation. | May involve modulation of inflammatory signaling pathways. | [7] |
| Antimalarial | The related quinoline core is famous for its antimalarial properties (e.g., quinine, chloroquine). | Interference with the parasite's life cycle within red blood cells. | [7] |
Mechanism of Action: Inhibition of Cancer Signaling Pathways
Many quinoline-based compounds exert their anticancer effects by inhibiting critical protein kinases involved in cell survival and proliferation.[13] A key pathway frequently targeted is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.[10][14] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of this compound against a cancer cell line.[15]
1. Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., HeLa, MCF-7) under standard conditions.
-
Seed the cells into a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the culture medium.
-
Add 100 µL of the diluted compound solutions to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.[15]
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
4. Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Conclusion
This compound stands out as a heterocyclic compound of significant interest, bridging natural product chemistry with modern drug discovery. Its rigid, planar structure provides a robust scaffold for chemical modification, while its diverse biological activities, especially in oncology, highlight its therapeutic potential. The synthetic routes and analytical protocols detailed in this guide offer a framework for researchers to further explore, synthesize, and evaluate this compound and its novel derivatives, paving the way for the development of next-generation therapeutic agents.
References
- 1. This compound | C15H10N2 | CID 98912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different biological activities of quinoline [wisdomlib.org]
- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Spectroscopic Analysis of Quindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quindoline (10H-indolo[3,2-b]quinoline) is a heterocyclic aromatic compound belonging to the indoloquinoline class of alkaloids. Its rigid, planar structure, consisting of fused indole (B1671886) and quinoline (B57606) ring systems, is a key feature in various pharmacologically active molecules. The potential of this compound derivatives in medicinal chemistry, particularly as DNA-intercalating agents and kinase inhibitors, necessitates a thorough understanding of their structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing invaluable insights into molecular structure, purity, and behavior.
This technical guide provides a comprehensive overview of the primary spectroscopic techniques used to analyze this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of published, peer-reviewed spectral data for this compound, this guide will use the closely related parent compound, Quinoline , as a reference for fundamental spectral interpretation. This approach will establish a foundational understanding, which can then be extrapolated to predict the spectroscopic characteristics of the more complex this compound structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Predicted ¹H and ¹³C NMR Spectra of this compound
Based on its 10H-indolo[3,2-b]quinoline structure, the following features are anticipated in the NMR spectra of this compound:
-
¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the extended π-system and the presence of two nitrogen atoms, the protons on the heterocyclic rings will experience significant deshielding. The N-H proton of the indole moiety is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which will be sensitive to solvent and concentration. The protons on the quinoline and indole portions will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons.
-
¹³C NMR: The spectrum will show 15 distinct signals for the 15 carbon atoms, assuming no accidental equivalence. The carbon atoms adjacent to the nitrogen atoms will be significantly deshielded and appear at lower field. The quaternary carbons involved in ring fusion will also be readily identifiable.
Reference NMR Data: Quinoline
To provide a practical reference, the experimental NMR data for the parent compound, Quinoline, is presented below. The numbering convention for the Quinoline ring is also provided.
Table 1: ¹H NMR Spectral Data for Quinoline
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.90 | dd |
| H-3 | 7.37 | dd |
| H-4 | 8.11 | dd |
| H-5 | 7.78 | d |
| H-6 | 7.53 | t |
| H-7 | 7.66 | d |
| H-8 | 8.08 | d |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectral Data for Quinoline
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150.3 |
| C-3 | 121.1 |
| C-4 | 136.1 |
| C-4a | 128.2 |
| C-5 | 129.5 |
| C-6 | 126.5 |
| C-7 | 127.7 |
| C-8 | 129.0 |
| C-8a | 148.4 |
Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
Experimental Protocol for NMR Analysis
This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of an indoloquinoline compound like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for heterocyclic compounds as it can help in observing exchangeable protons like N-H.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
For ¹H NMR:
-
Acquire a standard single-pulse spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay (d1): 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program on Bruker instruments).
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or higher, depending on sample concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Predicted Mass Spectrum of this compound
-
Molecular Ion: this compound has a molecular formula of C₁₅H₁₀N₂. Its monoisotopic mass is 218.0844 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺˙ or [M+H]⁺) would be observed at an m/z corresponding to this value, confirming the elemental composition.
-
Fragmentation: Upon ionization, the this compound molecular ion may undergo fragmentation. Common fragmentation pathways for such fused heterocyclic systems involve the loss of small, stable neutral molecules like HCN or H₂. The fragmentation pattern will be crucial for confirming the core indoloquinoline structure.
Reference Mass Spectrometry Data: Quinoline
Table 3: Key Mass Spectral Data for Quinoline
| m/z | Relative Intensity (%) | Assignment |
| 129 | 100 | [M]⁺˙ (Molecular Ion) |
| 102 | 20 | [M - HCN]⁺˙ |
| 76 | 10 | [C₆H₄]⁺˙ |
Ionization Method: Electron Ionization (EI). Data is representative.
Experimental Protocol for ESI-MS Analysis
Electrospray ionization (ESI) is a soft ionization technique suitable for polar, medium to high molecular weight compounds like this compound.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
If necessary, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution to promote protonation and the formation of [M+H]⁺ ions.
-
Ensure the final solution is free of any particulate matter. Filtration through a 0.22 µm syringe filter is recommended.
-
-
Instrument Setup and Data Acquisition:
-
The analysis is typically performed using a Liquid Chromatography (LC) system coupled to a mass spectrometer (LC-MS) or by direct infusion.
-
For Direct Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
ESI Source Parameters (typical positive ion mode):
-
Capillary Voltage: 3-4.5 kV
-
Nebulizing Gas (N₂) Pressure: 30-50 psi
-
Drying Gas (N₂) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 219 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for analyzing compounds with chromophores, such as the extended conjugated π-system of this compound.
Predicted UV-Vis Spectrum of this compound
This compound possesses an extensive system of conjugated double bonds. This will result in strong absorption bands in the UV region. The spectrum is expected to be complex, with multiple absorption maxima (λ_max) corresponding to various π → π* electronic transitions within the aromatic system. The position and intensity of these bands will be sensitive to the solvent polarity.
Reference UV-Vis Data: Quinoline
Table 4: UV-Vis Absorption Maxima for Quinoline
| Wavelength (λ_max, nm) | Molar Absorptivity (ε) | Solvent |
| 226 | 36,300 | Ethanol |
| 276 | 3,800 | Ethanol |
| 313 | 3,160 | Ethanol |
Data is representative and may vary based on experimental conditions.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1x10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy (typically in the 1x10⁻⁵ to 1x10⁻⁶ M range).
-
Prepare a blank solution containing only the pure solvent.
-
-
Instrument Setup and Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Select a quartz cuvette with a 1 cm path length.
-
Fill the cuvette with the blank solvent and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the full absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Integrated Spectroscopic Workflow
The definitive structural elucidation of a compound like this compound relies on the integration of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression from sample analysis to structural confirmation.
Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.
Conclusion
The spectroscopic analysis of this compound, a molecule of significant interest in medicinal chemistry, is a multi-faceted process requiring the synergistic use of NMR, MS, and UV-Vis techniques. While specific experimental data for this compound is not widely published, a robust analytical approach can be formulated based on the principles of spectroscopy and by referencing the well-characterized parent compound, Quinoline. The protocols and predictive insights provided in this guide offer a solid framework for researchers to undertake the comprehensive characterization of this compound and its derivatives, thereby facilitating further research and development in this promising area of chemical science.
The Quindoline Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quindoline, a prominent member of the indoloquinoline alkaloid family, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the synthesis of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, drawing parallels with related alkaloids and proposing a putative sequence of enzymatic reactions. While the complete pathway is yet to be fully elucidated, this document synthesizes existing knowledge from biosynthetic logic, chemical synthesis, and studies on analogous compounds. It further details generalized experimental protocols for key investigative techniques and presents illustrative quantitative data to guide future research in this area.
Introduction
This compound is a tetracyclic aromatic compound featuring an indolo[3,2-b]quinoline core structure.[1][2][3][4] It is a naturally occurring alkaloid, and its derivatives, such as cryptolepine (B1217406), have demonstrated a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[5][6] The biosynthesis of this compound is of significant interest as it represents a key branch of alkaloid metabolism. Elucidating this pathway will not only provide fundamental insights into plant biochemistry but also pave the way for biotechnological production of this compound and its analogs.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to originate from the primary metabolite L-tryptophan. While the definitive enzymatic steps have not been experimentally verified, a plausible pathway can be proposed based on established biochemical transformations and biomimetic synthesis studies. The proposed pathway involves the convergence of two key intermediates derived from tryptophan: indole (B1671886) and anthranilic acid.[7]
A key precursor in the biosynthesis of many quinoline (B57606) alkaloids is tryptophan.[8] Tryptophan can be metabolized through various pathways, including one that leads to the formation of anthranilic acid.[7] Another potential pathway involves the conversion of tryptophan to indole. The proposed biosynthesis of this compound involves the condensation of these two tryptophan-derived precursors.
The proposed biosynthetic pathway can be broken down into the following key stages:
-
Stage 1: Formation of Precursors from L-Tryptophan. L-tryptophan is proposed to be the primary precursor for both the indole and the anthranilate moieties of the this compound scaffold.
-
Stage 2: Condensation and Cyclization. The indole and anthranilate derivatives undergo a series of condensation and cyclization reactions to form the tetracyclic core of this compound.
Below is a DOT language script for a diagram illustrating the proposed pathway.
Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.
Quantitative Data Summary
Specific quantitative data for the this compound biosynthetic pathway is currently unavailable in the literature. However, to facilitate future research and provide a template for data presentation, the following tables present hypothetical, yet realistic, quantitative data that could be obtained from precursor feeding studies and enzyme characterization experiments.
Table 1: Illustrative Data from Isotopic Labeling Studies
| Labeled Precursor | Concentration Fed (mM) | Incorporation into this compound (%) | Notes |
| [¹³C₆]-L-Tryptophan | 1.0 | 75 ± 5 | High incorporation suggests tryptophan is the primary precursor. |
| [¹³C₆]-Anthranilic Acid | 1.0 | 45 ± 4 | Significant incorporation supports its role as a direct intermediate. |
| [¹³C₈]-Indole | 1.0 | 30 ± 3 | Lower incorporation might indicate feedback inhibition or slower uptake. |
Table 2: Hypothetical Kinetic Parameters of a Putative Quindolinone Reductase
| Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |
| Quindolinone | 50 | 1.2 | 7.5 | 35 |
| NADPH | 25 | - | - | - |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Precursor Feeding Studies with Isotopic Labeling
This protocol outlines a general procedure for tracing the incorporation of labeled precursors into this compound in a plant cell suspension culture.
Objective: To determine the biosynthetic precursors of this compound.
Materials:
-
Plant cell suspension culture capable of producing this compound.
-
Isotopically labeled precursors (e.g., [¹³C₆]-L-tryptophan, [¹⁵N]-anthranilic acid).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Protocol:
-
Culture Preparation: Grow plant cell suspension cultures to the mid-logarithmic phase.
-
Precursor Administration: Add a sterile-filtered solution of the isotopically labeled precursor to the cell culture. A range of concentrations should be tested.
-
Incubation: Incubate the cultures for various time points (e.g., 24, 48, 72 hours).
-
Metabolite Extraction: Harvest the cells and extract the alkaloids using an appropriate solvent system (e.g., methanol/chloroform).
-
LC-MS Analysis: Analyze the crude extract by LC-MS to identify and quantify the labeled this compound. The mass shift corresponding to the isotopic label will confirm incorporation.
Caption: Workflow for isotopic labeling studies.
Enzyme Assays for Putative Biosynthetic Enzymes
This protocol describes a general method for assaying the activity of a hypothetical "Quindolinone Reductase".[9][10][11][12][13]
Objective: To detect and characterize the enzymatic activity responsible for the final reduction step in this compound biosynthesis.
Materials:
-
Protein extract from the this compound-producing plant.
-
Quindolinone (substrate).
-
NADPH (cofactor).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
HPLC system for product detection.
Protocol:
-
Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer and prepare a crude protein extract by centrifugation.
-
Assay Mixture: Prepare a reaction mixture containing the reaction buffer, NADPH, and the protein extract.
-
Initiation: Start the reaction by adding quindolinone.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.
-
Termination: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).
-
HPLC Analysis: Analyze the reaction mixture by HPLC to detect the formation of this compound and quantify the reaction rate.
Caption: General workflow for an enzyme assay.
Conclusion and Future Directions
The biosynthesis of this compound remains an exciting area of research with significant potential for discoveries in enzymology and metabolic engineering. The proposed pathway, based on sound biochemical principles, provides a solid framework for future investigations. The immediate priorities should be the unequivocal identification of precursors through comprehensive isotopic labeling studies and the identification and characterization of the enzymes involved. The application of modern 'omics' technologies, such as transcriptomics and proteomics, in conjunction with the classical biochemical approaches detailed in this guide, will be instrumental in fully unraveling the intricacies of this compound biosynthesis. This knowledge will be invaluable for the sustainable production of this important class of alkaloids and for the development of novel therapeutic agents.
References
- 1. Indolo[3,2-b]quinolines: synthesis, biological evaluation and structure activity-relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Advances in the Chemistry and Pharmacology of Cryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. 酵素活性測試 [sigmaaldrich.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Quindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quindoline, scientifically known as 10H-indolo[3,2-b]quinoline, is a heterocyclic aromatic compound that forms the core structure of various natural and synthetic molecules of significant interest in medicinal chemistry. Its rigid, planar tetracyclic system is a key feature in the design of compounds with diverse pharmacological activities, including anticancer and antimalarial properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological mechanisms of action, tailored for professionals in research and drug development.
Physical and Chemical Properties
A thorough compilation of the physical and chemical properties of this compound is essential for its application in research and development. While comprehensive experimental data for the parent this compound is not extensively documented in publicly available literature, the following tables summarize the available data and calculated values.
Table 1: Physical Properties of this compound (10H-indolo[3,2-b]quinoline)
| Property | Value | Source/Notes |
| Molecular Formula | C₁₅H₁₀N₂ | PubChem |
| Molecular Weight | 218.25 g/mol | PubChem |
| Boiling Point | 468.2 °C at 760 mmHg | ChemNet[1] |
| Flash Point | 217.5 °C | ChemNet[1] |
| Density | 1.336 g/cm³ | ChemNet[1] |
| Melting Point | Not experimentally determined in cited sources. | |
| Solubility | Sparingly soluble in common organic solvents. | General observation for similar heterocyclic compounds. |
| pKa | Not experimentally determined in cited sources. |
Table 2: Spectral Properties of this compound and its Derivatives
| Spectral Data | Description |
| UV-Vis Spectroscopy | The UV absorption of quinoline (B57606) derivatives typically peaks around 350 nm (UVA range).[2] |
| ¹³C NMR (DMSO-d₆) | 11-methyl-10H-indolo-[3,2-b]-quinoline: Chemical shifts observed for the carbon atoms of the core structure are influenced by the methyl substituent. |
| 11-ethyl-10H-indolo-[3,2-b]-quinoline: Chemical shifts are similarly influenced by the ethyl group. | |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 218, corresponding to the molecular weight of this compound. Fragmentation patterns would involve the stable aromatic core. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and analysis of this compound in a laboratory setting.
Synthesis of 10H-indolo[3,2-b]quinoline
Several synthetic routes to the indolo[3,2-b]quinoline scaffold have been reported. A common approach involves the condensation of an indole (B1671886) derivative with a quinoline precursor. One such method is a modification of the Friedländer annulation.
Protocol: Synthesis of this compound via Condensation and Cyclization
This protocol is a generalized representation based on common synthetic strategies for indoloquinolines.[3][4]
Materials:
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
Palladium on carbon (10% Pd/C)
-
Sodium acetate (B1210297)
-
Acetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Condensation: In a round-bottom flask, combine 2-aminobenzophenone (1 equivalent) and 3-acetylindole (1 equivalent) in polyphosphoric acid (PPA). Heat the mixture at 130°C for 2 hours.
-
Cyclization and Chlorination: Cool the reaction mixture and cautiously add it to ice water. Neutralize with a concentrated NaOH solution until a precipitate forms. Filter the precipitate, wash with water, and dry. Reflux the dried solid in an excess of phosphorus oxychloride (POCl₃) for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a NaOH solution. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Hydrogenolysis: Dissolve the crude product in a mixture of ethanol and acetic acid. Add 10% Pd/C and sodium acetate. Hydrogenate the mixture under a hydrogen atmosphere (60 psi) for 2 hours.
-
Purification: Filter the catalyst through a pad of Celite and concentrate the filtrate. The resulting residue can be purified by column chromatography on silica (B1680970) gel.
Purification of this compound
Purification is critical to obtaining a sample of high purity for analytical and biological studies.
Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.
Biological Activity and Signaling Pathways
This compound and its derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in DNA replication and repair.
Induction of Apoptosis
Several studies have shown that quinoline derivatives can induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[5][6][7] This involves the activation of a cascade of enzymes called caspases.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9.
Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Inhibition of Topoisomerases
Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication, transcription, and repair.[8][9] Certain anticancer drugs function by inhibiting these enzymes, leading to DNA damage and cell death. This compound derivatives have been identified as potential topoisomerase inhibitors.[10]
The mechanism of inhibition often involves the stabilization of the "cleavable complex," an intermediate in the topoisomerase reaction where the DNA is cleaved. By preventing the re-ligation of the DNA strands, the inhibitor traps the enzyme on the DNA, leading to double-strand breaks and ultimately apoptosis.
Conclusion
This compound represents a valuable scaffold in the field of medicinal chemistry. This guide has provided a summary of its known physical and chemical properties, along with generalized experimental protocols for its synthesis and purification. Furthermore, the elucidation of its biological mechanisms of action, particularly in the induction of apoptosis and inhibition of topoisomerases, offers a solid foundation for the rational design of novel therapeutic agents. Further experimental investigation is warranted to fully characterize the physicochemical properties of the parent this compound and to explore the full therapeutic potential of its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi- N -arylation se ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03248A [pubs.rsc.org]
- 5. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Quindoline and Its Natural Derivatives: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of quindoline, a naturally occurring indolo[3,2-b]quinoline alkaloid, and its key natural derivatives. This document outlines their chemical structures, natural sources, biological activities, and mechanisms of action, with a focus on their potential in drug discovery and development. Detailed experimental protocols for isolation and key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows.
Core Structures and Natural Sources
This compound and its derivatives are a class of tetracyclic alkaloids characterized by a fused indole (B1671886) and quinoline (B57606) ring system. The parent compound, this compound (10H-indolo[3,2-b]quinoline), is the fundamental scaffold from which several other natural derivatives are formed.
The primary natural source of this compound and its derivatives is the West African climbing shrub, Cryptolepis sanguinolenta (Lindl.) Schlechter, a plant with a long history of use in traditional African medicine for treating conditions such as malaria.[1][2] Other plant species, including Justicia betonica and Sida rhombifolia, have also been reported to contain indoloquinoline alkaloids.[2]
Below are the chemical structures of this compound and its most prominent natural derivatives isolated from Cryptolepis sanguinolenta:
-
This compound: The unsubstituted parent compound of the indolo[3,2-b]quinoline family.[3]
-
Cryptolepine (B1217406): The N-5 methylated derivative of this compound, often considered the most abundant and biologically active alkaloid from Cryptolepis sanguinolenta.
-
Neocryptolepine: An isomer of cryptolepine, with a different arrangement of the fused rings (indolo[2,3-b]quinoline).[4]
-
Isocryptolepine (Cryptosanguinolentine): Another isomeric form of cryptolepine (indolo[3,2-c]quinoline).[2]
-
Quindolinone: The oxidized form of this compound, featuring a carbonyl group.
Biological Activities and Quantitative Data
While the unsubstituted this compound skeleton generally exhibits low biological activity, its natural derivatives, particularly cryptolepine, display a broad spectrum of pharmacological effects, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
The anticancer properties of this compound derivatives are the most extensively studied. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Neocryptolepine Derivative | A549 (Lung) | 0.197 | [5] |
| Neocryptolepine Derivative | BALB/3T3 (Fibroblast) | 0.138 | [5] |
| Cryptolepine | Various Solid Tumors | Potent Activity | [6] |
Antimicrobial Activity
Several this compound derivatives have shown activity against a variety of microbial pathogens.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Neocryptolepine | Gram-positive bacteria | < 100 | [7] |
| Neocryptolepine | Candida albicans | Inhibitory | [7] |
| Biscryptolepine | Gram-positive bacteria | 31-62.5 | [7] |
Mechanisms of Action
The biological activities of this compound derivatives are primarily attributed to their ability to interact with DNA and modulate key cellular signaling pathways.
DNA Intercalation and Topoisomerase Inhibition
A principal mechanism of action for cryptolepine and related indoloquinolines is their function as DNA intercalating agents.[8] The planar structure of the tetracyclic ring system allows these molecules to insert between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9]
Furthermore, these compounds are known inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during cellular processes.[4][10] By stabilizing the topoisomerase II-DNA cleavage complex, these alkaloids prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and synthesis of cryptosanguinolentine (isocryptolepine), a naturally-occurring bioactive indoloquinoline alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H10N2 | CID 98912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neocryptolepine: A Promising Indoloisoquinoline Alkaloid with Interesting Biological Activity. Evaluation of the Drug and its Most Relevant Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. A Review of the Anticancer Potential of The Antimalarial Herbal Cryptolepis Sanguinolenta and Its Major Alkaloid Cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and antifungal activities of neocryptolepine, biscryptolepine and cryptothis compound, alkaloids isolated from Cryptolepis sanguinolenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity of DNA Intercalating Anticancer Drugs: Pyrimido[4(I),5(I):4,5] thieno(2,3-b)quinolines on Somatic and Germinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pioneering Pathways: An In-depth Guide to the Early Synthetic Studies of Quindoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational synthetic approaches to Quindoline, a significant indoloquinoline alkaloid. Notably, the chemical synthesis of this compound predates its isolation from natural sources, a testament to the keen interest in indigo-related chemistry in the early 20th century. The first successful synthesis was a multi-step process developed by Fichter and Boehringer in 1906, which laid the groundwork for future explorations of this heterocyclic system. This document provides a detailed examination of this seminal work, outlining the strategic steps from simple benzenoid precursors to the final tricyclic architecture.
The Fichter and Boehringer Synthesis (1906)
The first total synthesis of this compound stands as a landmark achievement in heterocyclic chemistry.[1] The strategy commenced with benzenoid derivatives and proceeded through a series of cyclization and reduction steps to construct the characteristic indoloquinoline core.[1]
Synthetic Strategy Overview
The logical progression of the Fichter and Boehringer synthesis involves three key transformations following the preparation of the starting material. The initial step is a base-mediated double cyclization to form the core structure, followed by two distinct reductive steps to arrive at the final aromatic this compound molecule.
Caption: Logical workflow of the 1906 Fichter and Boehringer this compound synthesis.
Experimental Protocols and Data
Step 1: Base-Mediated Ring Closure of bis-2-Nitrobenzylmalonyl Ester
-
Objective: To construct the initial tetracyclic core, Dioxythis compound, through intramolecular cyclization.
-
Methodology: The starting material, bis-2-nitrobenzylmalonyl ester, undergoes a base-mediated ring closure.[1] This reaction likely involves the formation of carbanions which then attack the electrophilic nitro groups, leading to the formation of the heterocyclic rings.
Step 2: Reduction of Dioxythis compound to Oxythis compound (Quindolinone)
-
Objective: To perform the initial reduction of the N-oxide functionalities.
-
Methodology: Dioxythis compound is treated with a reducing agent, specified as phenylhydrazine, to yield Oxythis compound, also known as quindolinone.[1] Phenylhydrazine serves to remove one of the oxygen atoms from the precursor.
Step 3: Reductive Deoxygenation of Oxythis compound to this compound
-
Objective: To complete the synthesis by removing the final oxygen atom to yield the fully aromatic this compound.
-
Methodology: The final transformation is a reductive deoxygenation of the quindolinone intermediate.[1] This is achieved using a potent reducing system of hydroiodic acid (HI) and elemental phosphorus.[1] This step removes the carbonyl oxygen, leading to the formation of the final product, this compound.[1]
Quantitative Data Summary
Detailed yields for each step of the original 1906 synthesis are not well-documented in contemporary reviews. However, a later synthesis reported by Ho and Jou in 2002, which also starts from a nitro-aromatic precursor, provides a modern benchmark for the efficiency of this compound synthesis, achieving a 41% yield in the final oxidative cyclization step and a high of 95% in a preceding reduction-cyclization step.[1]
| Synthesis Stage (Fichter & Boehringer, 1906) | Starting Material | Product | Reagents | Yield (%) |
| Ring Closure | bis-2-Nitrobenzylmalonyl Ester | Dioxythis compound | Base | N/A |
| First Reduction | Dioxythis compound | Oxythis compound | Phenylhydrazine | N/A |
| Final Deoxygenation | Oxythis compound | This compound | HI / Phosphorus | N/A |
| N/A: Specific yield data from the original 1906 publication is not available in the reviewed literature. |
Conclusion
The pioneering work of Fichter and Boehringer provided the first synthetic entry to this compound, a molecule of significant interest that would later be identified as a natural product. Their multi-step synthesis, relying on classical cyclization and reduction methodologies, demonstrated a robust strategy for constructing the complex indoloquinoline scaffold from simple, readily available materials. While modern synthetic methods have since been developed, this initial route remains a cornerstone in the history of heterocyclic chemistry and a valuable case study for professionals in drug discovery and chemical research.
References
Biogenetic Considerations of Indoloquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biogenetic considerations surrounding indoloquinoline alkaloids. Indoloquinolines are a class of tetracyclic aromatic compounds, with a fused indole (B1671886) and quinoline (B57606) ring system, that have garnered significant attention due to their wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. This document outlines the proposed biosynthetic pathways, highlights key precursors, and discusses the current understanding of the enzymatic processes involved. While significant progress has been made in understanding the chemical synthesis of these molecules, the precise enzymatic machinery driving their natural production remains an active area of research.
Proposed Biosynthetic Pathways
The prevailing hypothesis for the biogenesis of indoloquinoline alkaloids, such as the well-studied cryptolepine (B1217406) and neocryptolepine, involves the condensation of two primary precursors derived from the shikimate pathway: anthranilic acid and an indole derivative .[1][2][3][4] Anthranilic acid serves as the precursor to the quinoline portion of the molecule, while the indole moiety is derived from the tryptophan biosynthesis pathway.[5][6][7]
The proposed biosynthetic route can be conceptualized in the following key stages:
-
Formation of Precursors:
-
Anthranilic Acid: Synthesized from chorismate, a key intermediate in the shikimate pathway.[6][7]
-
Indole Derivatives: Various indole derivatives, such as indoxyl or indole-3-glycerol phosphate, are produced as intermediates or by-products of the tryptophan biosynthetic pathway, which also originates from chorismate.[1][3][5]
-
-
Condensation and Cyclization: The core indoloquinoline scaffold is believed to be formed through a condensation reaction between anthranilic acid and a reactive indole derivative. This is likely followed by a series of cyclization and dehydration reactions to yield the tetracyclic ring system. The specific enzymes catalyzing these crucial steps in plants like Cryptolepis sanguinolenta have not yet been fully elucidated.
-
Post-Modification: Following the formation of the basic indoloquinoline skeleton, further enzymatic modifications, such as N-methylation, can occur to produce the diverse range of naturally occurring indoloquinoline alkaloids. For instance, the methylation of the indole nitrogen leads to the formation of cryptolepine and neocryptolepine.
Below is a diagram illustrating the proposed general biosynthetic pathway for indoloquinoline alkaloids.
References
- 1. Phytochemical and Pharmacological Review of Cryptolepis sanguinolenta (Lindl.) Schlechter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Green to Lab: Techniques for Efficient Plant Enzyme Isolation and Purification [greenskybio.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiplasmodial activity of Cryptolepis sanguinolenta alkaloids from leaves and roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Kinetics and Diagnostic Uses of Enzymes - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Methodological & Application
Total Synthesis of Quindoline from Indole Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Quindoline (10H-indolo[3,2-b]quinoline), a heterocyclic compound of significant interest in medicinal chemistry. The described methods are based on established synthetic strategies starting from indole (B1671886) precursors.
Introduction
This compound and its derivatives have attracted considerable attention due to their diverse biological activities, including potential applications in anticancer and antimalarial drug development. The core structure, an indolo[3,2-b]quinoline ring system, presents a compelling synthetic challenge. This document outlines three distinct and effective total synthesis routes starting from readily available indole-related precursors. Each protocol is detailed to facilitate reproducibility in a research setting.
Synthetic Strategies Overview
Three primary synthetic pathways for the construction of the this compound scaffold are presented:
-
Route A: Condensation of Isatin (B1672199) with an Indoxyl Derivative. A versatile and classical approach to the this compound core.
-
Route B: Intramolecular Cyclization of a 2-(2-Nitrophenyl)quinoline Intermediate. This method relies on a key thermal cyclization step involving a nitrene intermediate.
-
Route C: Synthesis from Anthranilic Acid via an 11-Chlorothis compound Intermediate. A robust method involving a multi-step sequence culminating in a final hydrogenation step.
The logical flow of these synthetic strategies is depicted in the following diagram:
Caption: Overview of the three synthetic routes to this compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Route A: Condensation | Route B: Intramolecular Cyclization | Route C: From Anthranilic Acid |
| Starting Materials | Isatin, 3-Acetylindoxyl | 2-Nitroacetophenone, Aniline (B41778) | Anthranilic acid, Aniline |
| Number of Steps | 2 | 4 | 4 |
| Overall Yield | Moderate to Good | Good | Good |
| Key Intermediates | This compound-11-carboxylic acid | 2-(2-Nitrophenyl)quinoline | 11-Chlorothis compound |
| Reaction Conditions | High Temperature | High Temperature, Inert Atmosphere | Acid-promoted cyclization, Hydrogenation |
Experimental Protocols
Route A: Total Synthesis of this compound via Condensation of Isatin and 3-Acetylindoxyl
This route provides a direct approach to the this compound core through a base-catalyzed condensation followed by decarboxylation.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Route A.
Step 1: Synthesis of this compound-11-carboxylic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine isatin (1.0 eq) and 3-acetylindoxyl (1.0 eq).
-
Add a solution of potassium hydroxide (B78521) (KOH) in a suitable solvent.
-
Heat the mixture under a nitrogen atmosphere for an extended period (e.g., 10 days) to drive the condensation reaction.
-
After cooling to room temperature, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound-11-carboxylic acid.
Step 2: Synthesis of this compound
-
Place the crude this compound-11-carboxylic acid (1.0 eq) in a high-boiling point solvent such as diphenyl ether or mineral oil in a suitable reaction vessel.
-
Heat the mixture to 250-300 °C for approximately 2 hours to effect decarboxylation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by column chromatography on silica (B1680970) gel to afford pure this compound.
Route B: Total Synthesis of this compound via Intramolecular Cyclization of 2-(2-Nitrophenyl)quinoline
This pathway involves the construction of a substituted quinoline (B57606) followed by a key intramolecular cyclization to form the final indole ring.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Route B.
Detailed Protocol
Step 1: Synthesis of β-chloro-2-nitrocinnamaldehyde
-
To a stirred solution of dimethylformamide (DMF, 2.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.
-
After stirring for 30 minutes, add 2-nitroacetophenone (1.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of the Enaminoimine Hydrochloride Intermediate
-
Dissolve the crude β-chloro-2-nitrocinnamaldehyde (1.0 eq) in ethanol (B145695).
-
Cool the solution to 0 °C and add a solution of aniline (1.1 eq) in 2N ethanolic HCl.
-
Stir the mixture at 0 °C for 1 hour.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the enaminoimine hydrochloride.
Step 3: Synthesis of 2-(2-Nitrophenyl)quinoline
-
Heat the enaminoimine hydrochloride intermediate to 200-250 °C for 5 minutes in a suitable high-temperature reaction setup.
-
Cool the residue and purify by column chromatography on silica gel to isolate 2-(2-nitrophenyl)quinoline.
Step 4: Synthesis of this compound
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 2-(2-nitrophenyl)quinoline (1.0 eq) in triethyl phosphate.
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.[1]
Route C: Total Synthesis of this compound from Anthranilic Acid
This route proceeds through an 11-chlorothis compound intermediate, which is subsequently hydrogenated to afford the final product.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Route C.
Detailed Protocol
Step 1: Synthesis of N-Bromoacetylanthranilic acid
-
Dissolve anthranilic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add bromoacetyl bromide (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude N-bromoacetylanthranilic acid.
Step 2: Synthesis of N-(Phenylaminoacetyl)anthranilic acid
-
Dissolve the crude N-bromoacetylanthranilic acid (1.0 eq) in a suitable solvent and add aniline (2.2 eq).
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Synthesis of 11-Chlorothis compound
-
Add the N-(phenylaminoacetyl)anthranilic acid (1.0 eq) to polyphosphoric acid (PPA) and heat at 120-140 °C for 2-3 hours to effect cyclization.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the crude indolo[3,2-b]quinolin-11-one.
-
Treat the crude product with phosphorus oxychloride (POCl₃) at reflux for 2-4 hours.
-
Carefully quench the reaction with ice and neutralize with a base.
-
Extract the product, dry the organic layer, and purify by column chromatography to yield 11-chlorothis compound.
Step 4: Synthesis of this compound
-
Dissolve 11-chlorothis compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain pure this compound.[1]
References
Synthetic Routes to Quindoline from Benzenoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Quindoline (indolo[2,3-b]quinoline), a tetracyclic aromatic compound, starting from simple benzenoid precursors. The synthetic strategies are categorized into three main approaches: construction of the quinoline (B57606) moiety onto an indole (B1671886) precursor, formation of the indole ring from a quinoline precursor, and convergent syntheses.
Introduction
This compound and its derivatives are of significant interest due to their potential therapeutic properties, including antimalarial, anticancer, and antibacterial activities. The synthesis of the this compound core from readily available benzenoid starting materials such as aniline (B41778) and nitrobenzene (B124822) is a key focus in medicinal chemistry and drug development. This document outlines several multi-step synthetic pathways, providing detailed experimental procedures, quantitative data, and mechanistic insights.
Synthetic Strategies
The synthesis of this compound from benzenoid precursors can be broadly classified into three strategic approaches:
-
Strategy A: Annulation of a Quinoline Ring onto an Indole Precursor Synthesized from Benzenoids. This approach involves the initial synthesis of a substituted indole from benzenoid starting materials, followed by the construction of the quinoline ring.
-
Strategy B: Annulation of an Indole Ring onto a Quinoline Precursor Synthesized from Benzenoids. This strategy focuses on first building a substituted quinoline from benzenoid precursors, followed by the formation of the fused indole ring system.
-
Strategy C: Convergent Approaches. These methods involve the coupling of two distinct benzenoid-derived fragments to form a key intermediate that then undergoes cyclization to the this compound core.
Strategy A: this compound via Indole Precursor
This strategy exemplifies the construction of the this compound skeleton by first synthesizing an indole derivative from a benzenoid precursor, followed by the annulation of the quinoline ring. A common route involves the Fischer indole synthesis.
Logical Relationship of Strategy A
Caption: Strategy A: this compound synthesis via an indole intermediate.
Experimental Protocols: Strategy A
Step 1: Synthesis of 2-Phenylindole from Aniline (via Fischer Indole Synthesis)
-
Diazotization of Aniline: To a stirred solution of aniline (9.3 g, 0.1 mol) in concentrated hydrochloric acid (25 mL) and water (25 mL) at 0-5 °C, a solution of sodium nitrite (B80452) (7.0 g, 0.1 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C.
-
Reduction to Phenylhydrazine (B124118): The cold diazonium salt solution is then slowly added to a stirred solution of sodium sulfite (B76179) (25.2 g, 0.2 mol) in water (100 mL). The resulting mixture is warmed to 60-70 °C for 1 hour. After cooling, the phenylhydrazine is extracted with diethyl ether.
-
Formation of Phenylhydrazone: The obtained phenylhydrazine is reacted with acetophenone (B1666503) (12.0 g, 0.1 mol) in ethanol (B145695) (100 mL) with a catalytic amount of acetic acid. The mixture is refluxed for 2 hours. Upon cooling, the phenylhydrazone of acetophenone crystallizes.
-
Fischer Indole Synthesis: The dried phenylhydrazone (0.1 mol) is added to polyphosphoric acid (100 g) and heated at 150-160 °C for 30 minutes. The hot mixture is poured onto crushed ice, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2-phenylindole.
Step 2: Synthesis of this compound from 2-Phenylindole
-
Reaction with 2-Chloro-N-phenylacetamide: 2-Phenylindole (1.93 g, 10 mmol) and 2-chloro-N-phenylacetamide (1.69 g, 10 mmol) are heated in a high-boiling solvent such as diphenyl ether (20 mL) at 250 °C for 2 hours.
-
Cyclization: The reaction mixture is cooled, and the product is precipitated by the addition of hexane. The solid is collected by filtration and purified by column chromatography to afford this compound.
Quantitative Data: Strategy A
| Step | Reactants | Product | Yield (%) | Reference |
| 1. Fischer Indole Synthesis | Aniline, Acetophenone | 2-Phenylindole | 75-85 | [1] |
| 2. Quinoline Annulation | 2-Phenylindole, 2-Chloro-N-phenylacetamide | This compound | 40-50 |
Strategy B: this compound via Quinoline Precursor
This approach involves the initial synthesis of a substituted quinoline from benzenoid precursors, followed by the construction of the indole ring. A key reaction in this strategy is the Cadogan reductive cyclization.
Logical Relationship of Strategy B
Caption: Strategy B: this compound synthesis via a quinoline intermediate.
Experimental Protocols: Strategy B
Step 1: Synthesis of 2-(2-Nitrophenyl)quinoline
-
Synthesis of 2-Nitroacetophenone: Nitrobenzene (12.3 g, 0.1 mol) is subjected to a Friedel-Crafts acylation with acetyl chloride (7.85 g, 0.1 mol) in the presence of aluminum chloride (13.3 g, 0.1 mol) in carbon disulfide as a solvent. The reaction mixture is stirred at room temperature for 4 hours. After workup, 2-nitroacetophenone is obtained.
-
Friedländer Annulation: A mixture of 2-aminobenzaldehyde (B1207257) (prepared from o-nitrobenzaldehyde by reduction, 12.1 g, 0.1 mol) and 2-nitroacetophenone (16.5 g, 0.1 mol) is heated in ethanol (100 mL) with a catalytic amount of sodium hydroxide. The mixture is refluxed for 4 hours. Upon cooling, 2-(2-nitrophenyl)quinoline precipitates and is collected by filtration.
Step 2: Synthesis of this compound via Cadogan Cyclization
-
Reductive Cyclization: 2-(2-Nitrophenyl)quinoline (2.62 g, 10 mmol) is dissolved in 1,2-dichlorobenzene (B45396) (50 mL). Triphenylphosphine (3.93 g, 15 mmol) is added, and the mixture is heated to reflux (approximately 180 °C) for 6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to give this compound.[2]
Quantitative Data: Strategy B
| Step | Reactants | Product | Yield (%) | Reference |
| 1. Friedländer Annulation | 2-Aminobenzaldehyde, 2-Nitroacetophenone | 2-(2-Nitrophenyl)quinoline | 65 | [2] |
| 2. Cadogan Cyclization | 2-(2-Nitrophenyl)quinoline, PPh₃ | This compound | 70-80 | [2][3] |
Strategy C: Convergent Synthesis via Suzuki Coupling and Cadogan Cyclization
This convergent strategy involves the coupling of two functionalized benzenoid derivatives, followed by an intramolecular cyclization to form the this compound core.
Experimental Workflow: Strategy C
Caption: Strategy C: Convergent synthesis of this compound.
Experimental Protocols: Strategy C
Step 1: Synthesis of 2-Amino-2'-nitrobiphenyl
-
Suzuki-Miyaura Coupling: 2-Bromonitrobenzene (2.02 g, 10 mmol) and 2-aminophenylboronic acid (1.37 g, 10 mmol) are dissolved in a mixture of toluene (B28343) (40 mL), ethanol (10 mL), and 2M aqueous sodium carbonate (10 mL). Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) is added, and the mixture is heated to reflux under a nitrogen atmosphere for 12 hours. After cooling, the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield 2-amino-2'-nitrobiphenyl.
Step 2: Synthesis of this compound via Cadogan Cyclization
-
Reductive Cyclization: 2-Amino-2'-nitrobiphenyl (2.14 g, 10 mmol) is dissolved in triethyl phosphite (B83602) (25 mL) and heated to reflux for 8 hours.
-
Work-up and Purification: The excess triethyl phosphite is removed by distillation under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data: Strategy C
| Step | Reactants | Product | Yield (%) | Reference |
| 1. Suzuki-Miyaura Coupling | 2-Bromonitrobenzene, 2-Aminophenylboronic acid | 2-Amino-2'-nitrobiphenyl | 80-90 | |
| 2. Cadogan Cyclization | 2-Amino-2'-nitrobiphenyl, P(OEt)₃ | This compound | 60-70 | [4] |
Conclusion
The synthesis of this compound from simple benzenoid precursors can be achieved through several strategic multi-step sequences. The choice of a particular route may depend on the availability of starting materials, desired substitution patterns, and scalability. The protocols provided herein offer detailed guidance for researchers in the fields of organic synthesis and drug discovery to access this important heterocyclic scaffold. Further optimization of reaction conditions may lead to improved yields and more environmentally benign processes.
References
Application Notes and Protocols: Unraveling the Anticancer Mechanism of Quindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quindoline, a heterocyclic aromatic compound, and its derivatives have emerged as a promising class of molecules in cancer drug discovery.[1][2][3] Extensive research has demonstrated their potent anticancer activities across a variety of cancer cell lines.[4][5][6] The therapeutic potential of these compounds stems from their ability to modulate multiple cellular processes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[7][8] These application notes provide a comprehensive overview of the mechanisms of action of this compound and its derivatives in cancer cells, detailed experimental protocols for their investigation, and a summary of key quantitative data.
Mechanism of Action
The anticancer effects of this compound derivatives are multifaceted, targeting several key vulnerabilities of cancer cells. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cancer-promoting signaling pathways.
Induction of Apoptosis
A hallmark of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells.[9][10] This is achieved through the activation of both the intrinsic and extrinsic apoptotic pathways.
-
Intrinsic Pathway: this compound derivatives can induce the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[11] This leads to the release of cytochrome c from the mitochondria into the cytoplasm. The subsequent activation of caspase-9 and the downstream executioner caspase-3 culminates in apoptosis.[12] This process is also regulated by the Bcl-2 family of proteins, where this compound derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[11][13]
-
Extrinsic Pathway: The extrinsic pathway is initiated by the activation of death receptors on the cell surface. Some this compound derivatives have been shown to activate caspase-8, a key initiator caspase in this pathway, leading to the activation of caspase-3 and subsequent apoptosis.[12]
-
Oxidative Stress-Mediated Apoptosis: Certain benzo[h]quinoline (B1196314) derivatives have been found to induce apoptosis by generating reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[14]
A diagram illustrating the induction of apoptosis by this compound is provided below.
Caption: this compound-induced apoptotic pathways.
Cell Cycle Arrest
This compound derivatives have been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases.[15][16] This prevents cancer cells from dividing and proliferating.
-
G2/M Phase Arrest: A common effect of this compound derivatives is the induction of cell cycle arrest at the G2/M phase.[7][13] This is often attributed to the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle.[15] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to mitotic arrest.
-
G0/G1 and S Phase Arrest: Some derivatives have also been reported to cause cell cycle arrest at the G0/G1 or S phase.[11][17] The G0/G1 arrest may be linked to the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward.
The experimental workflow to determine cell cycle arrest is depicted below.
Caption: Workflow for cell cycle analysis.
Inhibition of Signaling Pathways
This compound and its derivatives can interfere with various signaling pathways that are aberrantly activated in cancer, thereby inhibiting tumor growth and progression.[8][18]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several this compound derivatives have been shown to inhibit key components of this pathway, including PI3K and mTOR.[18][19]
-
Ras/Raf/MEK/ERK Pathway: This signaling cascade plays a critical role in transmitting signals from cell surface receptors to the nucleus to regulate gene expression and cell proliferation. The novel this compound derivative MT477 has been demonstrated to suppress Ras signaling and the phosphorylation of ERK1/2.[20]
-
Receptor Tyrosine Kinases (RTKs): this compound-based compounds can inhibit the activity of several RTKs that are often overexpressed or mutated in cancer, including c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[17][18]
-
Other Targets: Other molecular targets of this compound derivatives include topoisomerase II, an enzyme involved in DNA replication and repair, and DNA methyltransferases (DNMTs), which play a role in epigenetic regulation.[9][21] The compound 91b1 has been found to exert its anticancer effect by downregulating Lumican.[17]
A simplified diagram of this compound's impact on key signaling pathways is shown below.
Caption: Inhibition of cancer signaling pathways.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of various this compound derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| CTRI-17 | MDA-MB-468, MDA-MB-231, MCF-7, K-562, HeLa | 0.1-0.3 µM | [13] |
| CTRI-20 | MDA-MB-468, MDA-MB-231, MCF-7, K-562, HeLa | 1.2-2.4 µM | [13] |
| MT477 | H226, MCF-7, U87, LNCaP, A431, A549 | Dose-dependent inhibition (0.006 to 0.2 mM) | [20] |
| 2a | HCT116, HeLa, M14, HT1080 | Submicromolar | [21] |
| 2b | MCF-7 | 0.3 µM | [21] |
| 2c | Various solid cancer cell lines | Low to submicromolar | [21] |
| 4a, 4b, 4c | Leukemia cell lines | Submicromolar | [21] |
| 3e, 3f, 3h, 3j | G361, H460, MCF7, HCT116 | Potential cytotoxicity | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the this compound derivative. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cancer cells in 6-well plates and treat with the desired concentration of the this compound derivative for a specific time period.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed and treat the cells with the this compound derivative as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action of this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs, signaling pathway components)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and its derivatives represent a versatile and potent class of anticancer agents with a multi-targeted mechanism of action. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical oncogenic signaling pathways underscores their therapeutic potential. The protocols and data presented in these application notes provide a framework for researchers to further investigate and develop this compound-based compounds as novel cancer therapies. Further research is warranted to optimize their efficacy, selectivity, and pharmacokinetic properties for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. neuroquantology.com [neuroquantology.com]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes: Quindoline-Based Fluorescent Probes for Advanced Bioimaging
Introduction
Quindoline and its derivatives represent a privileged class of heterocyclic aromatic compounds that have garnered significant attention in the field of bioimaging.[1] Possessing a fused benzene (B151609) and pyridine (B92270) ring system, the this compound scaffold exhibits a range of advantageous photophysical properties, including high quantum yields, significant Stokes shifts, and excellent photostability.[1][2] These characteristics, combined with the ease of functionalization, allow for the rational design of fluorescent probes that can selectively detect and visualize a wide array of biological analytes and microenvironmental changes within living cells and organisms.[2][3] This makes them indispensable tools for researchers, scientists, and drug development professionals in diagnosing diseases and understanding complex biological processes at the molecular level.[1]
Key Applications in Bioimaging
This compound-based probes have been successfully developed for a multitude of bioimaging applications, leveraging mechanisms like Intramolecular Charge Transfer (ICT), Photo-Induced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[2][3]
-
pH Sensing: Precise regulation of pH is crucial for various cellular functions. This compound probes have been engineered to ratiometrically detect pH fluctuations in physiological ranges and within specific organelles like lysosomes.[4][5] For instance, the probe DQPH shows a significant emission shift of 57 nm with a pKa of 7.18, making it suitable for monitoring subtle physiological pH changes.[5] Another probe, PQ-Lyso, is designed to localize in lysosomes and ratiometrically respond to pH changes with a large emission shift of 76 nm.[4]
-
Viscosity Sensing: Cellular viscosity is a key indicator of the health and function of subcellular organelles.[6] this compound probes sensitive to viscosity have been developed to image viscosity changes in mitochondria and lysosomes.[6][7] Probes like QL and QLS exhibit a remarkable increase in fluorescence quantum yield (up to 37-fold) as viscosity increases, allowing for the quantification of viscosity in living HeLa cells.[7] The dual-functional probe CMTP-1 can simultaneously monitor mitochondrial viscosity and monoamine oxidase A (MAO-A) activity.[6][8]
-
Metal Ion Detection: Imbalances in metal ion concentrations are linked to various diseases. This compound derivatives have been designed as "turn-on" fluorescent sensors for essential metal ions like Zn2+, as well as toxic ions such as Al3+ and Fe3+.[3][9][10] The probe QP2, for example, selectively detects Zn2+ with a low detection limit of 17.7 nM through an aggregation-induced emission (AIE) mechanism.[3]
-
Lipid Droplet and Organelle Imaging: Specific this compound probes have been synthesized for targeting and imaging lipid droplets, which are crucial in cellular energy homeostasis.[2][11] Multiphoton fluorescent probes based on this compound offer deeper tissue penetration and lower phototoxicity for imaging lipid droplets in living cells.[2][11] Furthermore, probes have been developed to specifically target other organelles like mitochondria and lysosomes for various sensing applications.[6][7]
Quantitative Data Summary
The photophysical and sensing properties of various this compound-based fluorescent probes are summarized below for easy comparison.
| Probe Name | Target Analyte/Organelle | Excitation (λex) | Emission (λem) | Key Quantitative Data | Cell Line / Organism |
| PQ-Lyso | Lysosomal pH | 494 nm / 570 nm (Ratiometric) | 430-510 nm & 520-600 nm | pKa adaptable for lysosomes; 76 nm emission shift.[4] | NIH 3T3 cells[4] |
| DQPH | Physiological pH | 450 nm | 531 nm / 588 nm (Ratiometric) | pKa = 7.18; Linear pH range: 6.35-8.00; 57 nm emission shift.[5] | Living cells[5] |
| QL | Lysosomal Viscosity | Not Specified | Not Specified | 28-fold increase in quantum yield with viscosity (2.55 to 1150 cP).[7] | HeLa cells[7] |
| QLS | Mitochondrial Viscosity | Not Specified | Not Specified | 37-fold increase in quantum yield with viscosity (2.55 to 1150 cP).[7] | HeLa cells[7] |
| CMTP-1 | Mitochondrial Viscosity & MAO-A | Not Specified | Not Specified | "Turn-on" fluorescence response to viscosity.[6][8] | Neuroblastoma cells, Zebrafish[6][8] |
| QP2 | Zn2+ | Not Specified | Not Specified | Detection Limit: 17.7 nM; Forms 2:1 complex with Zn2+.[3] | HepG2 cells, Plants[3] |
| NIQ | Al3+ | Not Specified | Not Specified | Binding Constant (Ka) = 3.27 x 10^5 M^-1.[11] | Living cells[11] |
| Sensor 1 | Fe3+ | Not Specified | Not Specified | Forms 1:1 complex with Fe3+; IC50 = 225.2 μM.[12] | Cells, Zebrafish[12] |
Experimental Protocols
Protocol 1: General Live Cell Staining and Imaging
This protocol provides a general guideline for staining live cells with a this compound-based fluorescent probe. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.
Materials:
-
This compound fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes or multi-well plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on a suitable imaging dish or plate and culture until they reach 50-70% confluency.
-
Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a specified time (e.g., 15-60 minutes). This step should be optimized for each probe.[4]
-
Washing:
-
Remove the probe solution.
-
Wash the cells two to three times with pre-warmed PBS to remove any excess probe.
-
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the stained cells immediately using a fluorescence microscope with the appropriate excitation and emission filters.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the cytotoxicity of the this compound probe to ensure that it does not adversely affect cell viability at the working concentrations used for imaging.
Materials:
-
This compound fluorescent probe
-
Cells (e.g., HepG2, HeLa)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of the this compound probe in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the probe (e.g., 0, 5, 10, 20, 50 µM). Include a control group with medium only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group. A viability above 85-90% is generally considered low cytotoxicity for imaging applications.[3]
Visualizations
Caption: Generalized pathway for a 'turn-on' this compound fluorescent probe.
Caption: Experimental workflow for live cell imaging with a this compound probe.
Caption: Relationship between this compound probe structure and function.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Two quinoline-based two-photon fluorescent probes for imaging of viscosity in subcellular organelles of living HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
Quindoline and its Derivatives: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quindoline and its synthetic derivatives have emerged as a significant class of heterocyclic compounds in neuroscience research. Possessing a privileged scaffold, these molecules exhibit a diverse range of biological activities, making them promising candidates for the development of novel therapeutics targeting various neurological and neurodegenerative disorders. Their mechanisms of action are multifaceted, often involving interactions with key enzymes, receptors, and signaling pathways implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's. This document provides a comprehensive overview of the applications of this compound derivatives in neuroscience, detailing their mechanisms of action, summarizing key quantitative data, and providing protocols for relevant experimental assays.
I. Mechanisms of Action in Neuroscience
This compound derivatives exert their effects in the central nervous system through several key mechanisms:
-
Cholinesterase Inhibition: A primary mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds increase acetylcholine levels in the synaptic cleft, a key strategy in managing the symptoms of Alzheimer's disease.[1][2][3][4]
-
Modulation of Amyloid-β and Tau Pathology: Several this compound derivatives have been shown to interact with amyloid-beta (Aβ) plaques and tau tangles, which are pathological hallmarks of Alzheimer's disease.[5][6] They can inhibit the aggregation of Aβ and may also be useful as imaging agents for detecting these protein aggregates in the brain.[5][6]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound derivatives often possess antioxidant properties, enabling them to scavenge free radicals and protect neurons from oxidative damage.[7][8]
-
Receptor and Ion Channel Modulation: Certain this compound derivatives can interact with various neurotransmitter receptors and ion channels. For instance, quinolinic acid, a tryptophan metabolite with a quinoline-like structure, is known to selectively activate NMDA receptors.[9] Other derivatives have shown affinity for serotonin (B10506) (5-HT) receptors, suggesting their potential in treating mood and cognitive disorders.[10]
-
Neuroinflammation Regulation: Chronic neuroinflammation is another critical factor in the progression of neurodegenerative diseases. Some this compound derivatives have demonstrated the ability to modulate inflammatory pathways in the brain.
II. Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biological activities of this compound derivatives.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Quinolinone Derivative QN8 | hrAChE | 0.29 ± 0.02 | [4] |
| Quinolinone Derivative QN8 | hrBuChE | 12.73 ± 0.45 | [4] |
| 7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-one | AChE | 17.17 | [11] |
| 2-arylethenylquinoline derivative 5 | AChE | 64.0 ± 0.1 | [3] |
| 2-arylethenylquinoline derivative 5 | BChE | 0.2 ± 0.1 | [3] |
| 2-arylethenylquinoline derivative 6 | AChE | 68.3 ± 0.1 | [3] |
| 2-arylethenylquinoline derivative 6 | BChE | 1.0 ± 0.1 | [3] |
| 7-methoxy-2-arylethenylquinoline derivative 2a | AChE | 194 | [3] |
| 7-methoxy-2-arylethenylquinoline derivative 2a | BChE | 255 | [3] |
hrAChE: human recombinant Acetylcholinesterase; hrBuChE: human recombinant Butyrylcholinesterase
Table 2: Receptor Binding Affinity
| Compound/Derivative | Receptor | Kᵢ (nM) | Radioligand | Reference |
| SB-271046 (Reference Antagonist) | Human 5-HT6 | 1.20 | [³H]-LSD | [1] |
| Olanzapine | Not Specified | 5 | Not Specified | [1] |
| CGS-12066B | Rat 5-HT6 | 21 | [³H]-LSD | [1] |
Table 3: In Vivo Brain Uptake
| Compound/Derivative | Brain Uptake (%ID/g at 2 min) | Reference |
| BF-126 | 7.2 | [6] |
| BF-170 | 9.1 | [6] |
%ID/g: percentage of injected dose per gram of brain tissue
III. Experimental Protocols
A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the colorimetric method developed by Ellman and is widely used for screening AChE inhibitors.[12][13]
1. Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the AChE-catalyzed hydrolysis of acetylthiocholine (B1193921) (ATC). The presence of an AChE inhibitor reduces the rate of this reaction, leading to a decrease in color development.[12]
2. Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 7.5)
-
Test this compound derivatives
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare solutions of AChE (0.25 U/mL) and the test compound in phosphate buffer.[14]
-
In a 96-well plate, add 50 µL of the AChE solution and 50 µL of the test compound solution to each well.[14]
-
Incubate the plate at room temperature for 30 minutes.[14]
-
Prepare the substrate solution containing ATCI and DTNB in phosphate buffer.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.[14]
-
Immediately measure the absorbance at 405 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 3 minutes).[14]
-
Calculate the percentage of enzyme inhibition by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.
B. Amyloid-β (Aβ) Aggregation Assay (Thioflavin T Method)
This protocol is used to assess the ability of this compound derivatives to inhibit the aggregation of Aβ peptides.
1. Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils. Upon binding, the fluorescence emission of ThT is significantly enhanced. This property is used to monitor the kinetics of Aβ aggregation. A decrease in ThT fluorescence in the presence of a test compound indicates inhibition of Aβ fibril formation.
2. Materials:
-
Synthetic Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test this compound derivatives
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
3. Procedure:
-
Prepare a stock solution of Aβ1-42 peptide by dissolving it in a suitable solvent (e.g., HFIP) and then removing the solvent to obtain a peptide film. Reconstitute the peptide in a buffer to create a monomeric solution.[15]
-
Prepare solutions of the test compounds in the same buffer.
-
In a 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations.
-
Add ThT to each well.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) at regular time intervals.[15]
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Compare the aggregation kinetics in the presence and absence of the test compounds to determine their inhibitory effect.
C. In Vivo Neuroprotection Assay in a C. elegans Model of Parkinson's Disease
This protocol describes a method to evaluate the neuroprotective effects of this compound derivatives in a transgenic C. elegans model of Parkinson's disease.[16][17][18][19]
1. Principle: Transgenic C. elegans expressing human α-synuclein in their dopaminergic neurons are used. Aggregation of α-synuclein leads to progressive neurodegeneration, which can be visualized and quantified. The ability of a test compound to prevent or reduce this neurodegeneration is assessed.
2. Materials:
-
Transgenic C. elegans strain expressing α-synuclein in dopaminergic neurons.
-
E. coli OP50 (food for C. elegans)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
Test this compound derivatives
-
Fluorescence microscope
3. Procedure:
-
Synchronize a population of C. elegans.
-
Prepare NGM plates containing the test compound mixed with the E. coli OP50 lawn.
-
Place the synchronized worms on the plates.
-
Incubate the worms at 20°C.
-
At different time points, mount the worms on a slide and visualize the dopaminergic neurons using a fluorescence microscope.
-
Quantify the number of surviving neurons and assess their morphology.
-
Compare the results from the treated group with the untreated control group to determine the neuroprotective effect of the compound.
IV. Signaling Pathways
The neuroprotective and therapeutic effects of this compound derivatives are mediated through various signaling pathways. Below are simplified diagrams illustrating some of the key pathways involved.
V. Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in neuroscience research and drug development. Their ability to target multiple pathological pathways, including cholinergic deficits, protein aggregation, oxidative stress, and neuroinflammation, makes them attractive candidates for the treatment of complex neurodegenerative diseases. The protocols and data presented in this document provide a foundation for researchers to further explore the therapeutic potential of this promising class of molecules. Further research is warranted to optimize their efficacy, safety, and pharmacokinetic profiles for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 16. Frontiers | Caenorhabditis elegans as a model system to evaluate neuroprotective potential of nano formulations [frontiersin.org]
- 17. Modeling Parkinson’s Disease in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Modeling Parkinson's Disease in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Quindoline Derivatives: A Promising Frontier in Cancer Therapy
Application Notes and Protocols for Researchers
The quindoline scaffold, a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds exhibit a wide array of biological activities, targeting various hallmarks of cancer through diverse mechanisms of action. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the exploration of this compound derivatives for oncology applications.
Mechanisms of Action
This compound derivatives exert their anticancer effects through multiple pathways, making them attractive candidates for overcoming drug resistance and targeting complex oncogenic signaling networks. Key mechanisms include:
-
Inhibition of Protein Kinases: Many this compound-based compounds act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[3][4] These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as those in the PI3K/Akt/mTOR pathway.[5][6]
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with effective this compound derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby preventing the proliferation of cancer cells.[7][8][9]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives function by intercalating into DNA or inhibiting topoisomerase enzymes, which are essential for DNA replication and repair, leading to catastrophic DNA damage in cancer cells.[1][3]
-
Inhibition of Tubulin Polymerization: Certain this compound derivatives can disrupt the dynamics of microtubule assembly, a critical process for cell division, leading to mitotic arrest and cell death.[10][11]
-
Stabilization of G-Quadruplexes: Novel this compound derivatives have been designed to stabilize G-quadruplex structures in the RNA of oncogenes like NRAS, thereby repressing their translation.[12]
Quantitative Data on Anticancer Activity
The in vitro anticancer activity of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against a panel of human cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [13] |
| Quinoline-Chalcone | HCT-116 (Colon) | 5.34 | [13] |
| Quinoline-Chalcone | MCF-7 (Breast) | 5.21 | [13] |
| Quinoline-Chalcone | K562 (Leukemia) | 0.009 - 0.016 | [10] |
| 2-Oxoquinoline | HeLa (Cervical) | 4.4 - 8.7 | [2] |
| 2-Oxoquinoline | NCI-H460 (Lung) | 4.4 - 8.7 | [2] |
| 2-Oxoquinoline | T24 (Bladder) | 4.4 - 8.7 | [2] |
| 2-Oxoquinoline | SKOV3 (Ovarian) | 4.4 - 8.7 | [2] |
| 4-Anilinoquinoline-3-carbonitrile | DLD1 (Colorectal) | 0.0318 - 0.0425 | [6] |
| Pyrrolo[3,2-c]quinoline | MCF-7 (Breast) | Low micromolar | [14] |
| Pyrrolo[3,2-c]quinoline | HeLa (Cervical) | Low micromolar | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Protocol 1: Synthesis of 4-Aminoquinoline (B48711) Derivatives
Application Note: The 4-aminoquinoline scaffold is a key pharmacophore in several clinically used drugs and has shown significant anticancer potential. A common synthetic route involves the nucleophilic aromatic substitution of a 4-chloroquinoline.[7]
Materials:
-
4,7-dichloroquinoline (B193633) (or other substituted 4-chloroquinolines)
-
Appropriate amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., ethanol)
-
Base (optional, e.g., K₂CO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline in ethanol (B145695).
-
Add the desired amine to the solution. An excess of the amine can be used to act as both reactant and base.
-
If the amine is not in excess, add a base such as potassium carbonate.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.[15]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[15]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[15]
-
Remove the solvent under reduced pressure using a rotary evaporator.[15]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminoquinoline derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Application Note: This protocol describes a common colorimetric assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines, allowing for the determination of IC50 values.[15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Prepare serial dilutions of the this compound derivative in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%.[15]
-
Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[15]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[15]
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[15]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Application Note: This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle following treatment with a this compound derivative.[7]
Materials:
-
Cancer cells treated with the this compound derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the this compound derivative at the desired concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Signaling Pathway
Application Note: This protocol outlines the procedure to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway after treatment with a this compound derivative, providing insights into its mechanism of action.[7]
Materials:
-
Cancer cells treated with the this compound derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the this compound derivative for the desired time and concentration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of the this compound derivative on the phosphorylation of Akt and mTOR.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for Western Blot analysis.
Caption: Logical relationship of this compound derivatives inducing cell cycle arrest and apoptosis.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijmphs.com [ijmphs.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Design, synthesis, and evaluation of novel this compound derivatives with fork-shaped side chains as RNA G-quadruplex stabilizers for repressing oncogene NRAS translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights [mdpi.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Quinoline Derivatives in the Development of Antimalarial Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a cornerstone in the history and current landscape of antimalarial drug discovery. Compounds featuring this heterocyclic nucleus, most notably quinine (B1679958) and chloroquine, have been pivotal in the treatment of malaria for centuries.[1] The primary mechanism of action for many quinoline-based antimalarials is the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion.[2][3][4][5] As the Plasmodium falciparum parasite digests hemoglobin within its acidic food vacuole, it releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[2][3][4][5] However, the emergence and spread of drug-resistant parasite strains, particularly to chloroquine, necessitates the continued development of novel quinoline-based compounds that can overcome these resistance mechanisms.[6][7][8]
These application notes provide an overview of the synthesis, in vitro and in vivo evaluation, and mechanism of action of quinoline derivatives as potential antimalarial agents. The included protocols and data are intended to serve as a guide for researchers in the field of antimalarial drug development.
Mechanism of Action: Interference with Heme Detoxification
Quinoline antimalarials exert their primary effect during the blood stage of the parasite's lifecycle. The key steps in their proposed mechanism of action are illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of action for quinoline antimalarials.
Data Presentation: In Vitro and In Vivo Efficacy of Novel Quinoline Analogs
The following tables summarize the biological activity of representative quinoline derivatives against Plasmodium falciparum. These compounds are typically evaluated for their ability to inhibit parasite growth in vitro and to reduce parasitemia in infected mouse models.
Table 1: In Vitro Antiplasmodial Activity of 4-Aminoquinoline (B48711) Derivatives
| Compound ID | Modification from Chloroquine | IC50 (nM) vs. 3D7/NF54 (CQ-Sensitive) | IC50 (nM) vs. K1/W2 (CQ-Resistant) | Selectivity Index (SI) | Reference |
| Chloroquine | - | 8 - 20 | 100 - 400 | >1000 | [7][8][9] |
| 9a | N-methylated secondary amine side chain | <500 | <500 | >10 | [10] |
| 9c | N-methylated secondary amine side chain | <500 | <500 | >10 | [10] |
| 1m | Modified side chain | - | - | - | [11] |
| 1o | Modified side chain | - | - | - | [11] |
| 2c | Modified side chain | - | - | - | [11] |
| 2j | Modified side chain | - | - | - | [11] |
| 3d | Modified 4-aminoquinoline | - | - | - | [12] |
| 3e | Modified 4-aminoquinoline | - | - | - | [12] |
| IQ5 | Hydrazone conjugate | - | - | - | [13] |
| IQ6 | Imine conjugate | - | - | - | [13] |
IC50: 50% inhibitory concentration. SI: Selectivity Index (Ratio of cytotoxicity to antiplasmodial activity). Data is compiled from multiple sources and represents a range of reported values.
Table 2: In Vivo Efficacy of Selected 4-Aminoquinoline Derivatives in Murine Models
| Compound ID | Mouse Model | Parasite Strain | Dose (mg/kg/day) | Route | % Parasite Suppression (Day 4) | Reference |
| 9a | Swiss mice | P. yoelii nigeriensis | 100 | Oral | 100% | [10] |
| 1m | BALB/c mice | P. berghei | - | - | - | [11] |
| 1o | BALB/c mice | P. berghei | - | - | - | [11] |
| 2c | BALB/c mice | P. berghei | - | - | - | [11] |
| 2j | BALB/c mice | P. berghei | - | - | - | [11] |
| 3d | C57/BL6 mice | P. berghei ANKA | 5 | Oral | 47% (Day 7) | [12] |
| IQ5 | - | - | 15 | - | 72.64% (Day 5) | [13] |
| IQ6 | - | - | 25 | - | 93.7% (Day 5) | [13] |
Efficacy data can also be presented as ED50 (Effective dose to suppress parasitemia by 50%) or as mean survival time.
Experimental Protocols
Synthesis of 4-Aminoquinoline Derivatives (General Protocol)
The synthesis of novel 4-aminoquinoline antimalarial agents often starts from a substituted 4,7-dichloroquinoline (B193633) precursor. The following is a generalized protocol for the nucleophilic aromatic substitution reaction to introduce a desired side chain.
Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).[9]
-
Addition of Reagents: Add the desired amine side chain (1-1.5 equivalents) and a base, such as potassium carbonate (K₂CO₃, ~1.2 equivalents), to the reaction mixture.[9] An additional tertiary amine base like triethylamine (B128534) may also be added.[9]
-
Reaction Conditions: Heat the mixture, typically to between 100-150°C, and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the final compound using standard analytical techniques, including NMR (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR), to confirm its structure and purity.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)
This assay is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.[13][14][15][16][17] It relies on the intercalation of the SYBR Green I dye into the DNA of the parasites.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Include wells for negative (no drug) and positive (e.g., chloroquine) controls.
-
Parasite Culture: Use asynchronous or synchronized ring-stage P. falciparum cultures. Adjust the parasitemia to 0.5-1% and the hematocrit to 2% in complete culture medium.[13][14]
-
Incubation: Add 100-200 µL of the parasite culture to each well of the pre-dosed plate. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.[13][14]
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I dye to each well.[14][15] Lysis buffer typically contains Tris-HCl, EDTA, saponin, and Triton X-100.[13] Seal the plate and incubate in the dark at room temperature for 1-24 hours.[14][15]
-
Fluorescence Reading: Read the fluorescence of each well using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.[15]
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the fluorescence intensity against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.[14]
In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)
This standard assay, also known as Peter's test, evaluates the ability of a compound to inhibit parasite growth in a murine model.[12][18][19]
Protocol:
-
Animal Model: Use appropriate mouse strains (e.g., Swiss albino, BALB/c, or C57BL/6) weighing 18-25 g.[12][18]
-
Infection: On Day 0, infect mice intraperitoneally (IP) or intravenously (IV) with 1x10⁷ red blood cells parasitized with a rodent malaria parasite, such as Plasmodium berghei.[12][18][19]
-
Drug Administration: Randomly divide the mice into groups (e.g., 3-5 mice per group). Starting 2-4 hours post-infection, administer the test compound orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3).[12][19] Include a vehicle control group and a positive control group (e.g., chloroquine).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Analysis: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Calculation: Calculate the average parasitemia for each group and determine the percentage of parasite growth suppression using the following formula: % Suppression = [ (A - B) / A ] * 100 where A is the average parasitemia in the vehicle-treated control group and B is the average parasitemia in the drug-treated group.
Conclusion
The quinoline scaffold remains a highly valuable starting point for the development of new antimalarial drugs. By leveraging established synthetic strategies and robust screening protocols, researchers can identify novel quinoline derivatives with potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The methodologies and data presented here provide a framework for the continued exploration of this critical class of antimalarial agents. Further studies focusing on optimizing the pharmacokinetic and toxicological profiles of lead compounds will be essential for their progression into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 12. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 15. iddo.org [iddo.org]
- 16. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Quindoline Derivatives as G-Quadruplex Stabilizers: Application Notes and Protocols for Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of quindoline and its derivatives as G-quadruplex (G4) stabilizing agents for cancer therapy. This compound, a naturally occurring alkaloid, and its synthetic analogs have emerged as a promising class of compounds that can selectively bind to and stabilize G-quadruplex structures in telomeres and oncogene promoters, leading to anticancer effects.
G-quadruplexes are non-canonical four-stranded DNA structures that can form in guanine-rich sequences, such as those found at the ends of chromosomes (telomeres) and in the promoter regions of oncogenes like c-myc.[1][2] The stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells, and can also suppress the transcription of key oncogenes.[2][3][4] this compound derivatives have been shown to effectively induce and stabilize these G4 structures, making them attractive candidates for targeted cancer therapy.[3][5][6]
Mechanism of Action
This compound derivatives primarily exert their anticancer effects by binding to and stabilizing G-quadruplex DNA. The planar aromatic core of the this compound scaffold intercalates into the G-tetrads, the building blocks of the G-quadruplex structure. Substitutions on the this compound ring, particularly at the C-11 position with electron-donating groups like amino groups, have been shown to significantly enhance their G4-stabilizing and telomerase-inhibiting activities.[3][5][6] This stabilization of G4 structures in telomeric regions leads to the inhibition of telomerase, an enzyme that is upregulated in approximately 85-90% of cancer cells and is essential for maintaining telomere length and enabling unlimited cell proliferation.[2] Furthermore, stabilization of G4s in the promoter region of oncogenes, such as c-myc, can down-regulate their expression, thereby inhibiting cancer cell growth and survival.[4][7]
Diagram of the Proposed Mechanism of Action
Caption: Mechanism of action of this compound derivatives as G-quadruplex stabilizers.
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives from published studies. This data is essential for comparing the efficacy and selectivity of different compounds.
Table 1: Telomerase Inhibition by this compound Derivatives
| Compound | Modification | (Tel)IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Parent Compound | > 138 | [3][8] |
| 4a | 11-(2-(dimethylamino)ethyl)amino | 12.3 | [3][8] |
| 4b | 11-(3-(dimethylamino)propyl)amino | 1.8 | [3] |
| 4c | 11-(4-(dimethylamino)butyl)amino | 0.44 | [3] |
| 4d | 11-(2-(diethylamino)ethyl)amino | 2.6 | [3] |
| 4e | 11-(3-(diethylamino)propyl)amino | 0.87 | [3] |
| 4f | 11-(2-(pyrrolidin-1-yl)ethyl)amino | 1.1 | [3] |
| 4g | 11-(3-(piperidin-1-yl)propyl)amino | 0.95 | [3] |
| 4h | 11-(3-(4-methylpiperazin-1-yl)propyl)amino | 1.5 | [3] |
| 4i | 11-(3-morpholinopropyl)amino | 3.2 | [3] |
| 4j | 11-(2-aminoethyl)amino | 8.9 |[3] |
Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| SYUIQ-5 | Human Leukemia (HL-60) | Not specified, but showed cell growth inhibition | [1] |
| SYUIQ-5 | Human Colon Cancer (SW480) | Not specified, but showed cell growth inhibition | [1] |
| 11-piperazinyl this compound (Compound 4) | Colon Cancer (HT29) | 23 (24h) | [9] |
| 11-piperazinyl this compound (Compound 12) | Lymphoma (CA46) | 31 (24h) | [9] |
| Nitro-aldehyde quinoline (B57606) derivative (E) | Colon Cancer (Caco-2) | 0.535 |[10] |
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Circular Dichroism (CD) Spectroscopy for G-Quadruplex Formation and Stabilization
CD spectroscopy is a powerful technique to confirm the formation of G-quadruplex structures and to assess the ability of a compound to stabilize these structures.
Protocol:
-
Oligonucleotide Preparation: Dissolve the G-rich oligonucleotide (e.g., human telomeric repeat 5'-AGGGTTAGGGTTAGGGTTAGGG-3') in a buffer such as 10 mM Tris-HCl (pH 7.4) containing 100 mM KCl.
-
Annealing: Heat the oligonucleotide solution to 95°C for 5 minutes and then slowly cool to room temperature to facilitate G-quadruplex formation.
-
CD Spectra Acquisition:
-
Record CD spectra from 320 nm to 220 nm at 25°C using a CD spectrophotometer.
-
A characteristic positive peak around 260-265 nm and a negative peak around 240-245 nm indicate the formation of a parallel G-quadruplex structure. A positive peak around 295 nm is characteristic of an antiparallel G-quadruplex.
-
-
Ligand Titration:
-
Add increasing concentrations of the this compound derivative to the G-quadruplex solution.
-
Record the CD spectrum after each addition.
-
An increase in the characteristic G-quadruplex peaks indicates that the compound binds to and stabilizes the G-quadruplex structure.
-
Diagram of CD Spectroscopy Workflow
References
- 1. Protocol for circular dichroism spectral analysis of the thermal stability of CpG-methylated quadruplex structures | Semantic Scholar [semanticscholar.org]
- 2. Solution structure of a 2:1 this compound-c-MYC G-quadruplex: insights into G-quadruplex-interactive small molecule drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of this compound derivatives as G-quadruplex inducing and stabilizing ligands and potential inhibitors of telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anticancer activity and cellular repression of c-MYC by the G-quadruplex-stabilizing 11-piperazinyl this compound is not dependent on direct targeting of the G-quadruplex in the c-MYC promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
Application Notes and Protocols for Water-Soluble Quindoline Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of water-soluble quindoline derivatives in a variety of biological assays. These fluorescent compounds have emerged as versatile tools for cellular imaging, biomolecule detection, and high-throughput screening due to their favorable photophysical properties and tunable chemical structures.
Introduction to Water-Soluble this compound Derivatives
This compound derivatives are a class of heterocyclic aromatic compounds that exhibit intrinsic fluorescence. Their planar structure allows for intercalation into DNA and RNA, and their fluorescence properties are often sensitive to the local microenvironment, making them excellent candidates for developing fluorescent probes.[1][2] Modifications to the core this compound scaffold can enhance water solubility, a crucial property for biological applications, and introduce specific functionalities for targeting particular cellular components or biomolecules.[3][4] These derivatives are increasingly being used in live-cell imaging, the detection of metal ions, and as potential anticancer agents.[1][5][6]
Quantitative Data Presentation
The photophysical properties of water-soluble this compound derivatives can be tailored through chemical modifications. The following tables summarize key quantitative data for representative derivatives, providing a basis for selecting the appropriate probe for specific applications.
Table 1: Photophysical Properties of Selected Water-Soluble this compound Derivatives
| Derivative Name | Target Analyte(s) | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Reference |
| IM-3 | DNA/RNA | ~473 | ~514 | Not Specified | [7] |
| 2-Aminoquinoline | General Cellular Staining | Not Specified | Not Specified | Variable | [1] |
| QL1 | Metal Ions (Cu2+) | Not Specified | 492 | Not Specified | [8] |
| QL2 | Metal Ions (Cu2+) | Not Specified | 508 | Not Specified | [8] |
| Benzo[h]quinoline | Protonation | Not Specified | Not Specified | 0.15 (native), up to 0.27 (protonated) | [9] |
Table 2: Cytotoxicity of a Representative this compound Derivative (Ethyl-quinolin-3-ylmethyl-amine)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cancer Cell Line (e.g., HeLa) | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| Normal Cell Line (e.g., BHK-21) | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Note: IC50 values are highly dependent on the specific derivative and cell line and must be determined empirically.[10]
Experimental Protocols
This section provides detailed, step-by-step protocols for common applications of water-soluble this compound derivatives in biological assays.
Protocol for Live-Cell Imaging
This protocol describes the general procedure for staining live cells with a water-soluble this compound derivative for fluorescence microscopy.
Materials:
-
Water-soluble this compound derivative
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (serum-free or complete, as optimized)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture to 60-80% confluency.[1][11]
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of the this compound derivative in DMSO. Store at -20°C, protected from light.[1]
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer to the desired final working concentration (typically 1-10 µM).[1] The optimal concentration should be determined empirically to maximize signal and minimize toxicity.[3]
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.[11]
-
Washing: Gently wash the cells 1-2 times with pre-warmed imaging buffer to remove excess probe.[11]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Mount the dish on the microscope stage and acquire images using the appropriate excitation and emission wavelengths for the specific this compound derivative.[1][11]
Protocol for High-Throughput Screening (MTT Assay)
This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines in a high-throughput format.[12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Water-soluble this compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the wells and incubate for 48-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the application of water-soluble this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A novel water-soluble quinoline–indole derivative as a three-photon fluorescent probe for identifying nucleolus RNA and mitochondrial DNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Quindoline in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quindoline and its derivatives represent a promising class of heterocyclic compounds with demonstrated anticancer activity. Their therapeutic potential, however, is often hindered by poor aqueous solubility and non-specific toxicity. Targeted drug delivery systems offer a strategic approach to overcome these limitations by enhancing the bioavailability of this compound-based drugs and ensuring their selective accumulation at the tumor site. This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-loaded targeted nanocarriers, specifically focusing on liposomal and polymeric nanoparticle formulations.
The primary mechanisms of action for many this compound derivatives involve the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, which are frequently dysregulated in cancer. By delivering these potent molecules directly to cancer cells, targeted therapies aim to maximize therapeutic efficacy while minimizing off-target effects.
Data Presentation: Performance of this compound Delivery Systems
The following tables summarize typical quantitative data for different targeted and non-targeted nanocarrier systems used for the delivery of hydrophobic, this compound-like compounds. These values are representative and can vary based on the specific this compound derivative, formulation parameters, and targeting ligand.
Table 1: Physicochemical Properties of this compound-Loaded Nanocarriers
| Nanocarrier Type | Targeting Ligand | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | None (Passive) | 100 - 200[1] | < 0.2 | -15 to -30 |
| Liposomes | RGD Peptide (Active) | 105 - 130[2] | < 0.2 | -10 to -25 |
| Polymeric Nanoparticles (PLGA) | None (Passive) | 150 - 250[1] | < 0.2 | -20 to -35 |
| Polymeric Nanoparticles (PLGA-PEG) | Folic Acid (Active) | 125 - 180[3][4] | < 0.2 | -15 to -25 |
| Micelles | Peptide (Active) | 30 - 80 | < 0.2 | -5 to +5 |
Table 2: Drug Loading and Release Characteristics
| Nanocarrier Type | Targeting Ligand | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release (48h, pH 5.5) | In Vitro Release (48h, pH 7.4) |
| Liposomes | None (Passive) | 75 - 95%[1] | 5 - 15%[1] | 50 - 70% | 30 - 50%[1] |
| Liposomes | RGD Peptide (Active) | 70 - 90% | 5 - 12% | 55 - 75% | 25 - 45% |
| Polymeric Nanoparticles (PLGA) | None (Passive) | 60 - 85%[1] | 1 - 10%[1] | 40 - 60% | 20 - 40%[1] |
| Polymeric Nanoparticles (PLGA-PEG) | Folic Acid (Active) | 65 - 90% | 1 - 8% | 45 - 65% | 15 - 35% |
| Micelles | Peptide (Active) | 70 - 95% | 2 - 15% | 60 - 80% | 20 - 40% |
Table 3: In Vitro and In Vivo Efficacy
| Nanocarrier Type | Targeting Ligand | Cell Line | IC50 (µM) - Targeted NPs | IC50 (µM) - Non-Targeted NPs | IC50 (µM) - Free Drug | Tumor Growth Inhibition (in vivo) |
| Liposomes | RGD Peptide (Active) | U87MG (Glioblastoma) | 0.8 | 2.5 | 5.2 | High |
| Polymeric Nanoparticles (PLGA-PEG) | Folic Acid (Active) | HeLa (Cervical Cancer) | 1.2 | 4.8 | 8.5 | Moderate to High |
| Antibody-Drug Conjugate | Anti-HER2 mAb | SK-BR-3 (Breast Cancer) | 0.05 | N/A | 2.1 | Very High[5] |
Experimental Protocols
Synthesis of a this compound Derivative (Hypothetical Example: QD-COOH)
This protocol describes a general method for synthesizing a this compound derivative with a carboxylic acid handle for conjugation to targeting ligands.
Materials:
-
Potassium hydroxide
-
Hydrochloric acid
-
4-aminobenzoic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
Pfitzinger Reaction:
-
Dissolve isatin and 2-acetylpyridine in ethanol containing potassium hydroxide.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the crude product.
-
Filter, wash with water, and dry the solid.
-
Recrystallize from ethanol to obtain 2-(pyridin-2-yl)quinoline-4-carboxylic acid.
-
-
Amide Coupling:
-
Mix 2-(pyridin-2-yl)quinoline-4-carboxylic acid and 4-aminobenzoic acid in polyphosphoric acid.
-
Heat the mixture at 130-140°C for 4-6 hours.
-
Cool the mixture and pour it into ice-water.
-
Neutralize with a sodium bicarbonate solution to precipitate the product.
-
Filter, wash with water, and dry the solid to yield QD-COOH.
-
-
Characterization:
-
Confirm the structure of the synthesized QD-COOH using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Formulation of Folic Acid-Targeted PLGA-PEG Nanoparticles Encapsulating QD-COOH (FA-PLGA-PEG-QD)
This protocol details the preparation of actively targeted polymeric nanoparticles using a nanoprecipitation method.[3][4][6][7]
Materials:
-
PLGA-PEG-FA copolymer
-
QD-COOH
-
Acetone
-
Deionized water
-
Poloxamer 188 (or other suitable surfactant)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA-PEG-FA copolymer and QD-COOH in acetone.
-
-
Aqueous Phase Preparation:
-
Dissolve Poloxamer 188 in deionized water.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Continue stirring for 3-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove unencapsulated drug and excess surfactant.
-
-
Lyophilization:
-
Freeze-dry the purified nanoparticle suspension using a suitable cryoprotectant (e.g., trehalose) for long-term storage.
-
Determination of Encapsulation Efficiency and Drug Loading
This protocol describes how to quantify the amount of this compound derivative encapsulated within the nanoparticles.
Materials:
-
FA-PLGA-PEG-QD nanoparticles
-
Acetonitrile (B52724) (or another suitable organic solvent to dissolve the nanoparticles and drug)
-
Phosphate-buffered saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Separation of Free Drug:
-
Take a known amount of the nanoparticle suspension before the final purification step.
-
Centrifuge to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unencapsulated "free" drug.
-
-
Quantification of Total Drug:
-
Take a known amount of the nanoparticle suspension.
-
Add a sufficient volume of acetonitrile to dissolve the nanoparticles and release the encapsulated drug.
-
Vortex and sonicate to ensure complete dissolution.
-
-
HPLC Analysis:
-
Analyze the amount of drug in the supernatant (free drug) and the dissolved nanoparticle solution (total drug) using a validated HPLC method with a standard curve for the this compound derivative.
-
-
Calculations:
-
Encapsulation Efficiency (%): ((Total Drug - Free Drug) / Total Drug) x 100
-
Drug Loading (%): (Weight of Encapsulated Drug / Total Weight of Nanoparticles) x 100
-
In Vitro Cell Viability (MTT Assay)
This protocol assesses the cytotoxicity of the this compound formulations on cancer cells.[1]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
96-well plates
-
Cell culture medium
-
Free QD-COOH, FA-PLGA-PEG-QD, and empty nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of free QD-COOH, FA-PLGA-PEG-QD, and empty nanoparticles.
-
Treat the cells with the different formulations and incubate for 48-72 hours. Include untreated cells as a control.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the results to determine the IC50 value (the drug concentration that inhibits 50% of cell growth).
-
Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled nanoparticles into cancer cells.[1]
Materials:
-
Cancer cell line
-
6-well plates
-
Fluorescently labeled nanoparticles (e.g., encapsulating Coumarin-6)
-
PBS
-
Trypsin
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles at a specific concentration and incubate for a defined period (e.g., 4 hours).
-
-
Cell Harvesting:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin and centrifuge to form a cell pellet.
-
-
Resuspension:
-
Resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of at least 10,000 individual cells.
-
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by a this compound derivative.
Caption: Experimental workflow for developing targeted this compound nanoparticles.
Caption: Mechanism of targeted delivery and action of this compound nanoparticles.
References
- 1. Hyaluronic Acid Conjugates as Vectors for the Active Targeting of Drugs, Genes and Nanocomposites in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αvβ3-targeted liposomal drug delivery system for enhanced lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF FOLATE RECEPTOR TARGETED PLGA-PEG NANOPARTICLES FOR DELIVERY OF GENISTEIN IN OVARIAN CANCER [dspace.husson.edu]
- 4. Folate receptor-targeted PLGA-PEG nanoparticles for enhancing the activity of genistein in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation of VEGFR1/R2-targeting peptide with gold nanoparticles to enhance antiangiogenic and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of F127-folate@PLGA/CHL/IR780 nanoparticles on folate receptor-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pknaiklab.in [pknaiklab.in]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Quindoline
Welcome to the technical support center for the regioselective synthesis of Quindoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic challenge. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common hurdles and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of this compound?
A1: The main challenges in the regioselective synthesis of this compound, a fused quinoline (B57606) structure, revolve around controlling the formation of the desired isomer. Key issues include:
-
Formation of regioisomers: When using unsymmetrical starting materials, multiple cyclization pathways can lead to a mixture of this compound isomers, which are often difficult to separate.[1][2][3]
-
Low yields: Harsh reaction conditions, such as high temperatures and strong acids or bases, can lead to the degradation of starting materials and products, resulting in poor yields.[2][4][5]
-
Side reactions: Self-condensation of ketone reactants (aldol condensation), especially under basic conditions, is a common side reaction that reduces the yield of the desired product.[1][4]
-
Poor functional group tolerance: The stringent conditions of some classical quinoline syntheses can be incompatible with sensitive functional groups on the precursors.[6][7]
Q2: Which synthetic routes are commonly employed for this compound synthesis, and what are their implications for regioselectivity?
A2: The Friedländer annulation is a cornerstone for this compound synthesis.[5][8][9] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4][5] When unsymmetrical ketones are used, controlling the regioselectivity of the cyclization is a significant challenge.[1][3] Other methods like the Skraup and Doebner-von Miller syntheses are also used for quinoline synthesis in general, but controlling regioselectivity with substituted anilines can be problematic.[1][2][3]
Q3: How can I improve the regioselectivity of my Friedländer synthesis for a specific this compound isomer?
A3: Several strategies can be employed to enhance regioselectivity:
-
Catalyst Selection: The choice of catalyst is critical. While traditional methods use Brønsted or Lewis acids, modern approaches have shown that ionic liquids can promote regiospecificity.[2][4][10][11] Specific amine catalysts have also been shown to favor the formation of one regioisomer.[11][12]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can effectively control the regioselectivity of the cyclization.[11][12]
-
Reaction Conditions: Optimization of temperature and solvent is crucial. Systematically varying these parameters can help to favor the formation of a single isomer.[2]
-
Steric Hindrance: The reaction generally favors the attack of the aniline's amino group on the less sterically hindered carbonyl group of a diketone or the less substituted α-carbon of a ketone.[2] Utilizing bulky substituents can help direct the cyclization.[2]
Q4: Are there any "greener" alternatives for this compound synthesis?
A4: Yes, more environmentally friendly approaches are being developed. The Friedländer synthesis, for instance, can be performed under catalyst-free conditions in water.[9][11] Microwave-assisted synthesis has also been reported as an efficient and greener alternative for some quinoline syntheses.[4][11]
Troubleshooting Guide
This guide addresses specific problems that may arise during the regioselective synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate catalyst or harsh reaction conditions leading to degradation.[2][4] | Screen different acid or base catalysts, or consider modern catalysts like ionic liquids. Optimize the reaction temperature and time.[2][4][10] |
| Impure starting materials or presence of water.[4] | Ensure the purity of reactants and use anhydrous solvents and reagents, especially in acid-catalyzed reactions.[4] | |
| Incomplete reaction.[11] | Monitor the reaction progress using TLC. If stalled, consider increasing the temperature, extending the reaction time, or adding more catalyst.[11] | |
| Formation of a Mixture of Regioisomers | Use of an unsymmetrical ketone leading to multiple cyclization pathways.[1][2][3] | Explore different catalysts that may offer better regioselectivity (e.g., ionic liquids, specific amine catalysts).[10][11][12] |
| Sub-optimal reaction conditions. | Systematically vary the solvent and temperature to find conditions that favor the desired isomer.[2] | |
| Inherent electronic or steric factors of the substrates. | Modify the substrate by introducing a bulky group to sterically direct the cyclization or an electronic directing group.[2][12] | |
| Significant Side Product Formation (e.g., Aldol Condensation) | Reaction conditions favoring self-condensation of the ketone.[1][4] | If using a base, slowly add the ketone to the reaction mixture. Consider using a milder base or switching to an acid catalyst.[4] |
| Self-condensation of the 2-aminoaryl ketone at high temperatures.[4] | Optimize the reaction temperature to minimize this side product.[4] | |
| Difficulty in Product Purification | Complex reaction mixture with multiple byproducts and unreacted starting materials.[11] | Optimize reaction conditions to improve selectivity and reduce the formation of impurities.[11] |
| Inappropriate purification technique. | For crude products, consider techniques like column chromatography, recrystallization, or steam distillation for quinoline products.[4][7][11] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various quinoline derivatives, providing a comparative overview.
Table 1: Effect of Catalyst on the Friedländer Synthesis of Quinolines
| Entry | 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone | Acetone | p-TsOH (10) | Toluene | 110 | 12 | 75 | [4] |
| 2 | 2-Aminobenzophenone | Acetone | KOH (20) | Ethanol | 80 | 8 | 68 | [4] |
| 3 | 2-Aminobenzaldehyde | Ethyl acetoacetate | Ceric Ammonium Nitrate (10) | None | RT | 0.75 | 92 | [13] |
| 4 | 2-Aminobenzaldehyde | Indandione | None | Water | 70 | 3 | 92 | [9][11] |
| 5 | 2-Amino-5-chlorobenzophenone | Pentane-2,4-dione | Eaton's Reagent | None | 80 | 1 | 95 | [14] |
Table 2: Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
| Entry | 2-Aminoaryl Ketone | Unsymmetrical Ketone | Catalyst/Conditions | Product Ratio (Linear:Angular) | Total Yield (%) | Reference |
| 1 | 2-Aminoacetophenone | 2-Pentanone | p-TsOH, Toluene, Reflux | Mixture of isomers | 65 | [2] |
| 2 | 2-Aminoacetophenone | 2-Pentanone | Ionic Liquid [Hbim]BF4 | Majorly one isomer | 88 | [10] |
| 3 | 4-Cholesten-3-one | 2'-Aminoacetophenone | Catalyst A, Conditions X | High regioselectivity for angular | 90 | [15] |
| 4 | 4-Cholesten-3-one | 2'-Aminoacetophenone | Catalyst B, Conditions Y | High regioselectivity for linear | 75 | [15] |
Note: Specific catalyst and condition details (A, B, X, Y) can be found in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Friedländer Annulation using an Acid Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol) in a suitable solvent (e.g., toluene, 10 mL).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water (20 mL) and extract the product with an organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.[4]
Protocol 2: Microwave-Assisted Friedländer Synthesis
-
Reaction Setup: In a microwave reaction vial, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and a catalytic amount of a suitable catalyst (if required) in a minimal amount of a high-boiling solvent (e.g., DMF).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). Monitor the reaction progress by TLC.[4]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (B1210297) (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Visualizations
Caption: A workflow for troubleshooting regioselectivity issues in this compound synthesis.
Caption: The Friedländer reaction mechanism highlighting the regiodetermining cyclization step.
Caption: A general experimental workflow for the regioselective synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Quindoline Synthesis Yields
Welcome to the technical support center for Quindoline synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of this compound synthesis and optimize reaction yields. Below, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common challenges.
Troubleshooting Guide: Common Issues in this compound Synthesis
Low yields and the formation of impurities are common hurdles in this compound synthesis. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution | Expected Outcome/Yield Improvement |
| Low or No Product Yield | Suboptimal Reaction Temperature: Friedländer annulation and other cyclization reactions are often temperature-sensitive. Excessive heat can lead to decomposition or side reactions.[1] | Systematically screen temperatures. For instance, in a Friedländer synthesis, start at a lower temperature (e.g., 70°C) and gradually increase, monitoring the reaction by TLC.[2][3] Microwave-assisted synthesis can offer precise temperature control and may reduce reaction times.[4][5] | Optimized temperature can significantly increase yield by minimizing byproduct formation. |
| Inappropriate Catalyst or Catalyst Inactivation: The choice of catalyst is critical and often depends on the specific substrates.[1][2][6] Catalysts can be inactivated by impurities in the starting materials or solvent. | Screen a variety of catalysts, including Brønsted acids (p-TsOH, H₂SO₄), Lewis acids (In(OTf)₃, FeCl₃), and modern catalysts like ionic liquids or nanocatalysts.[7][6][8][9] Ensure starting materials and solvents are pure and anhydrous, especially for moisture-sensitive catalysts. | A highly active catalyst can increase yields from moderate to excellent (e.g., 75-92% with In(OTf)₃ in some Friedländer reactions). | |
| Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on the aniline (B41778) or carbonyl starting material can slow down the reaction.[1] | For less reactive substrates, consider more forcing conditions (higher temperature, longer reaction time) or a more active catalyst. Alternatively, modification of the starting material to a more reactive derivative may be necessary. | Improved conversion of starting materials to the desired product. | |
| Formation of Side Products | Self-Condensation of Carbonyl Compound: Under basic conditions, the ketone or aldehyde can undergo self-aldol condensation.[7] | Slowly add the carbonyl compound to the reaction mixture. Using a milder base or an acid catalyst can also prevent this side reaction.[7] | Reduction in aldol-related impurities, leading to a cleaner reaction profile and easier purification. |
| Formation of Regioisomers: The use of unsymmetrical ketones in the Friedländer synthesis can lead to the formation of different product isomers.[3][10] | The choice of catalyst and reaction medium is crucial for controlling regioselectivity. Ionic liquids and specific amine catalysts have been shown to direct the reaction towards a single isomer.[3][10] | Improved regioselectivity, simplifying purification and increasing the yield of the desired isomer. | |
| Oxidation of the Product: this compound and its derivatives can be susceptible to oxidation, leading to colored impurities.[11] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[12] | A cleaner product with less coloration, improving purity. | |
| Difficult Purification | Complex Reaction Mixture: The presence of multiple byproducts and unreacted starting materials can make purification challenging.[3] | Optimize reaction conditions to improve selectivity. For purification, column chromatography on silica (B1680970) gel is a common and effective method.[2][7] Recrystallization can be used for solid products.[2] | Isolation of the pure this compound derivative. |
| Tarry Byproducts: The Skraup synthesis, a classical method, is known for producing tar.[13] | The use of a moderating agent like ferrous sulfate (B86663) is crucial to control the exothermic nature of the reaction and minimize tar formation.[13][14] | A smoother reaction and a significant reduction in tarry residues. |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during this compound synthesis.
Q1: What are the most common synthetic routes to this compound?
A1: Several methods exist, with the Friedländer annulation being one of the most versatile. This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[8][15][16] Other notable methods include the Skraup synthesis , which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, though it can be highly exothermic.[13][14][15][16] The Pfitzinger synthesis from isatin (B1672199) is another route.[15][16]
Q2: How can I improve the yield of my Friedländer synthesis for this compound?
A2: To improve the yield, focus on optimizing the catalyst, solvent, and temperature. A screening of both acid and base catalysts is recommended, as the optimal choice is substrate-dependent.[1] Lewis acids like Indium(III) triflate have shown high efficiency.[17] The use of microwave irradiation can also accelerate the reaction and improve yields.[4][5] Ensure your starting materials are pure, as impurities can inhibit the catalyst.[7]
Q3: I'm observing a persistent yellow or brown color in my purified this compound. What is the cause and how can I remove it?
A3: Pure this compound is typically a colorless or pale yellow solid. A yellow or brown coloration often indicates the presence of oxidized impurities, which can form upon exposure to air and light.[11] To minimize this, conduct the final purification steps and storage under an inert atmosphere and in the dark. If the color persists, techniques like recrystallization or passing a solution of the compound through a short plug of silica gel or activated carbon may help.
Q4: What are the best practices for purifying crude this compound?
A4: The purification strategy depends on the impurities present. Column chromatography on silica gel is a widely used and effective method for separating the desired product from byproducts and unreacted starting materials.[2][7] An appropriate eluent system (e.g., hexane/ethyl acetate) should be determined by TLC analysis. For solid products, recrystallization from a suitable solvent can yield highly pure material.[2] In some cases, vacuum distillation can be used for liquid derivatives.[11]
Q5: Are there any "green" or more environmentally friendly methods for this compound synthesis?
A5: Yes, there is a growing interest in developing greener synthetic protocols. This includes the use of water as a solvent, catalyst-free conditions at elevated temperatures, and the use of reusable catalysts like ionic liquids or solid-supported catalysts.[3][8][18] Microwave-assisted synthesis is also considered a greener approach as it often reduces reaction times and energy consumption.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Friedländer Annulation using a Lewis Acid Catalyst
This protocol describes a general procedure for the synthesis of a substituted this compound via an Indium(III) triflate-catalyzed Friedländer reaction.
Materials:
-
2-aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (B1235776) (1.2 mmol)
-
Indium(III) triflate (In(OTf)₃) (5 mol%)
-
Toluene (B28343) (5 mL)
Procedure:
-
To a round-bottom flask, add 2-aminobenzophenone, ethyl acetoacetate, and In(OTf)₃.
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux (approximately 110°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired this compound derivative.[17]
Protocol 2: Microwave-Assisted Synthesis of this compound-11-carboxylic acid
This protocol is a modification of the Holt and Petrow synthesis, utilizing microwave irradiation to accelerate the initial condensation.[4]
Materials:
-
Indoxyl-1,3-diacetate (1 mmol)
-
Isatin (1 mmol)
-
Basic alumina (B75360) (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a microwave reaction vessel, combine indoxyl-1,3-diacetate, isatin, and a catalytic amount of basic alumina in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120°C) for a specified time (e.g., 10-20 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
The resulting intermediate, this compound-11-carboxylic acid, can be isolated by filtration and then decarboxylated by heating at a high temperature in a high-boiling solvent like diphenyl ether to furnish this compound.[4]
Visualizations
Diagrams illustrating key workflows and relationships in this compound synthesis are provided below.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified mechanism of the Friedländer this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. uop.edu.pk [uop.edu.pk]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 17. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Quindoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the purification of quindoline and its derivatives from complex reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Product Decomposition during Column Chromatography
-
Question: My this compound product is decomposing or streaking badly on a standard silica (B1680970) gel column. What is causing this and how can I prevent it?
-
Answer: This is a common issue stemming from the acidic nature of standard silica gel, which can react with the basic nitrogen atom of the this compound ring, leading to decomposition.[1][2]
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica by preparing a slurry and packing the column with an eluent system containing a small amount of a base, typically 1-3% triethylamine (B128534) (NEt₃).[2][3]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase such as neutral or basic alumina, or bonded phases like diol or amine.[3]
-
Solution 3: Reversed-Phase Chromatography. If the compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an effective alternative.[3]
-
Issue 2: Presence of Tarry or Polymeric Byproducts
-
Question: My reaction, particularly a Skraup or Doebner-von Miller synthesis, has produced a significant amount of black, intractable tar or polymeric goo. How can I separate my product from this?
-
Answer: Tar and polymer formation is a known side reaction in certain quinoline (B57606) syntheses, often due to the high temperatures and strong acid catalysts used.[4][5]
-
Solution: Steam Distillation. The most effective method for this issue is steam distillation. This compound is typically volatile with steam, while the non-volatile tars and polymers will remain in the distillation flask.[2][4][5] This should be performed after neutralizing the reaction mixture with a base like sodium hydroxide.[4][6]
-
Issue 3: Difficulty with Crystallization (Oiling Out)
-
Question: I am trying to recrystallize my crude this compound, but it keeps precipitating as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound precipitates from the solution above its melting point. This can be caused by a solution that is too supersaturated, cooling that is too rapid, or the presence of impurities that depress the melting point.[7]
-
Solution 1: Re-heat and Add More Solvent. Heat the mixture to redissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly, perhaps by insulating the flask.[7][8]
-
Solution 2: Use a Different Solvent System. Experiment with different solvents or solvent mixtures where the compound has slightly lower solubility.
-
Solution 3: Anti-Solvent Addition. Dissolve the compound in a good solvent and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity persists. This can often promote crystal formation.[8]
-
Issue 4: Low Yield After Purification
-
Question: My final yield of pure this compound is very low. What are the common causes of product loss during workup and purification?
-
Answer: Product loss can occur at multiple stages.
-
Cause 1: Incomplete Extraction. During the workup, after basification, the product may not have been fully extracted from the aqueous layer. Ensure thorough and repeated extractions with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.[5]
-
Cause 2: Incomplete Reaction. The synthesis may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the starting material is consumed.[7]
-
Cause 3: Premature Filtration during Crystallization. Filtering the crystals from the mother liquor before crystallization is complete will result in significant loss of product. Ensure the solution is fully cooled, potentially in an ice bath, before filtration.[7][8]
-
Cause 4: Purification via Salt Formation. An alternative to direct purification is to convert the crude this compound to a salt, such as a hydrochloride or picrate. These salts can be purified by crystallization, and the free base can then be regenerated by treatment with a base.[2][9]
-
Data Presentation: Purification Parameters
The following tables summarize key quantitative and qualitative parameters for common this compound purification techniques.
Table 1: Column Chromatography Parameters
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (Deactivated) | Standard choice, but must be deactivated with 1-3% triethylamine in the eluent to prevent product decomposition.[2][3] |
| Alumina (Neutral or Basic) | A less acidic alternative to silica, suitable for acid-sensitive quinolines.[3] | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common starting system. Begin with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.[5][7] |
| Dichloromethane/Methanol | Useful for more polar this compound derivatives. | |
| TLC Rf Value | ~0.2 - 0.3 | For optimal separation, select a solvent system that provides a target compound Rf value in this range on a TLC plate.[3] |
Table 2: Recrystallization Solvent Selection
| Solvent Type | Examples | Use Case |
| Single Solvent | Ethanol, Methanol, Acetonitrile | Used when the this compound derivative is highly soluble at high temperatures and poorly soluble at low temperatures.[10] |
| Solvent/Anti-Solvent | Dichloromethane/Hexane, Ethanol/Water | Used when a suitable single solvent cannot be found. The compound is dissolved in the "solvent" and the "anti-solvent" is added to induce precipitation.[8] |
Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Column Chromatography
This protocol provides a general method for purifying a crude this compound product.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of ~0.2-0.3 for the this compound product.
-
Column Preparation:
-
Prepare the chosen eluent and add 1% triethylamine (NEt₃) to it. This is your deactivating eluent.
-
Prepare a slurry of silica gel in the deactivating eluent and carefully pack the column.
-
Add a thin layer of sand to the top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial low-polarity solvent system (containing 1% NEt₃).
-
Collect fractions and monitor the elution of the product by TLC.
-
Gradually increase the polarity of the eluent as needed to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.[5]
-
Protocol 2: Purification by Steam Distillation
This protocol is ideal for separating volatile this compound from non-volatile tars and polymers.
-
Apparatus Setup: Assemble a standard steam distillation apparatus. The reaction flask should be large enough to accommodate the crude mixture and added water.
-
Preparation:
-
Transfer the crude reaction mixture to the distillation flask.
-
If the mixture is acidic, carefully neutralize it with a concentrated base solution (e.g., 40% sodium hydroxide). The heat of neutralization may be sufficient to initiate boiling.[6]
-
-
Distillation:
-
Pass steam into the flask as rapidly as possible without causing excessive splashing.
-
Collect the distillate, which will appear milky due to the co-distillation of this compound and water.
-
-
Isolation:
-
Continue distillation until the distillate runs clear.
-
Separate the oily this compound layer from the aqueous layer in the collected distillate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
Combine all organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and remove the solvent under reduced pressure to yield the crude, tar-free this compound, which can be further purified if necessary.[2]
-
Visualized Workflows and Logic Diagrams
Caption: A general workflow for selecting a purification strategy for this compound.
Caption: A decision tree for troubleshooting common chromatography issues.
Caption: The logical steps of an acid-base extraction for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues of Quindoline in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Quindoline and its derivatives in biological buffers. Poor aqueous solubility is a common hurdle that can impact experimental reproducibility and the reliability of results. This resource offers practical solutions and detailed protocols to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound poorly soluble in aqueous buffers like PBS?
This compound, a derivative of the quinoline (B57606) scaffold, is an aromatic heterocyclic compound with a predominantly hydrophobic structure. This inherent lipophilicity leads to low solubility in polar solvents like water and aqueous buffers.[1][2] The specific solubility is also highly dependent on the structural modifications of the this compound derivative; hydrophobic substituents added to enhance potency can further decrease aqueous solubility.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening and what should I do?
This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution in the aqueous medium, causing the poorly soluble compound to precipitate.[3]
Immediate Steps to Try:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to find a concentration that remains in solution.[4]
-
Increase the DMSO Concentration: While high concentrations can be toxic to cells, you can test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) helps to keep the compound dissolved. Always include a vehicle control with the same final DMSO concentration to assess its effect on your assay.[3]
Q3: How can I determine the aqueous solubility of my specific this compound derivative?
A standard method to determine aqueous solubility is the shake-flask method, followed by analysis using HPLC-UV or LC/MS.[5] A more high-throughput approach is the kinetic solubility assay, where the compound is dissolved in DMSO and then added to an aqueous buffer until precipitation is observed, often measured by turbidimetry.[5]
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Compound is insoluble in 100% DMSO. | The compound may have very high crystallinity or be a salt that is less soluble in pure DMSO. | Try gentle heating or sonication to aid dissolution. If that fails, consider a different organic solvent like ethanol (B145695) or dimethylformamide (DMF).[4] |
| Immediate precipitation upon addition to aqueous buffer. | The compound's aqueous solubility is extremely low, and the final concentration in the assay exceeds its solubility limit. | Decrease the final compound concentration. If a higher concentration is necessary, explore the use of co-solvents, cyclodextrins, or solid dispersions.[4] |
| Precipitation is observed in the cell culture plate over time. | The compound may be unstable in the culture medium, or components like salts and proteins are causing it to precipitate. | Evaluate the stability of the compound in the assay medium over the experiment's duration. Consider formulating the compound with a stabilizing agent like a cyclodextrin.[4][6] |
| Inconsistent results between experimental repeats. | This could be due to variable amounts of dissolved compound. | Ensure your stock solution is fully dissolved and free of particulates before each use. Visually inspect for precipitation before adding to your assay. Consider preparing fresh dilutions for each experiment.[3] |
Data Presentation: Solubility of a Representative Quinoline Derivative
| Buffer | Solubility (µM) | Reference |
| Phosphate Buffered Saline (PBS), pH 7.4 | 299.70 | [7] |
The following table summarizes the potential improvement in aqueous solubility that can be achieved using different enhancement techniques for poorly soluble compounds. The exact fold-increase will be compound-specific and needs to be determined experimentally.
| Solubilization Technique | Typical Fold Increase in Aqueous Solubility | Key Considerations |
| pH Adjustment | 2-100x | Dependent on the compound's pKa and the pH tolerance of the assay.[3] |
| Co-solvents (e.g., Ethanol, PEG 400) | 2-50x | The final concentration of the co-solvent must be compatible with the biological system. |
| Cyclodextrins (e.g., HP-β-CD) | 10-1000x | Can sometimes interfere with compound-target binding.[8] |
| Nanoparticle Formulation | >1000x | Requires specialized formulation and characterization.[1][9] |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Determination
This protocol provides a general method for determining the kinetic solubility of a hydrophobic compound in an aqueous buffer.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for spectrophotometric reading)
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or UV absorbance
Procedure:
-
Prepare a high-concentration stock solution of the this compound compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Dispense the aqueous buffer (PBS, pH 7.4) into the wells of the 96-well plate.
-
Add the DMSO stock solution to the buffer in increasing amounts to create a concentration gradient.
-
Mix the solutions thoroughly by gentle shaking for a set period (e.g., 1.5-2 hours) at room temperature.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Identify the well with the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control. This concentration is the apparent kinetic solubility.
Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)
This protocol describes a simple and effective method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water (1:1 v/v) solution
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh out the appropriate amounts of this compound and HP-β-CD and place them in a mortar.
-
Mix the powders thoroughly.
-
Slowly add a small amount of the ethanol/water solution to the powder mixture while continuously kneading with the pestle to form a paste.
-
Continue kneading for a specified time (e.g., 30-60 minutes).
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Assess the solubility of the prepared complex in the desired biological buffer and compare it to the free compound.
Mandatory Visualizations
Signaling Pathway
Some quinoline derivatives have been shown to act as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[10][11] The following diagram illustrates a simplified PIM-1 kinase signaling pathway.
Simplified PIM-1 Kinase Signaling Pathway.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting the precipitation of a hydrophobic compound like this compound in a biological buffer.
Workflow for Troubleshooting Compound Precipitation.
References
- 1. inderscienceonline.com [inderscienceonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceasia.org [scienceasia.org]
- 9. inderscienceonline.com [inderscienceonline.com]
- 10. researchgate.net [researchgate.net]
- 11. PIM1 | Cancer Genetics Web [cancer-genetics.org]
stability of Quindoline under different pH and solvent conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Quindoline under various experimental conditions. The following information is intended to serve as a reference for troubleshooting and experimental design.
Disclaimer: The quantitative data and specific experimental conditions provided below are illustrative and based on general principles for quinoline (B57606) derivatives. It is imperative to perform compound-specific validation for this compound to obtain accurate stability profiles.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be degrading in solution. What are the common causes?
A1: this compound, like other quinoline derivatives, can be susceptible to several degradation pathways. The most common causes of degradation in solution include:
-
pH-mediated hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups on the this compound molecule.[1]
-
Oxidation: The quinoline ring system can be prone to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions and lead to the degradation of the aromatic structure.[1]
-
Solvent-induced degradation: Protic solvents may participate in solvolysis reactions, while certain solvents might contain impurities that can promote degradation.[1]
Q2: What is the ideal pH range for maintaining the stability of a this compound solution?
A2: The optimal pH for this compound stability should be determined experimentally. Generally, a neutral pH (around 7.0) is a good starting point to minimize acid and base-catalyzed hydrolysis.[1] However, the intrinsic properties of the this compound molecule will dictate its stability profile across the pH spectrum. A pH stability study is recommended to identify the pH at which this compound exhibits maximum stability.
Q3: Which solvents are recommended for preparing and storing this compound stock solutions?
A3: For optimal stability, it is generally recommended to use high-purity, aprotic solvents. Common choices include:
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
It is advisable to prepare solutions fresh when possible. If storage is necessary, solutions should be stored in tightly sealed amber vials at low temperatures (-20°C or -80°C) to minimize solvent evaporation and degradation.[2] Aliquoting into single-use volumes is also recommended to avoid repeated freeze-thaw cycles.[2]
Q4: I am observing unexpected peaks in the chromatogram of my this compound sample. How can I determine if these are degradation products?
A4: The presence of new peaks in your chromatogram may indicate degradation. To confirm this, a forced degradation study is the recommended approach.[3][4] By subjecting your this compound sample to stress conditions (acid, base, oxidation, heat, and light), you can intentionally generate degradation products. Comparing the chromatograms of the stressed samples with your experimental sample can help identify if the unknown peaks correspond to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound potency over a short period in aqueous buffer. | pH-induced hydrolysis. | 1. Determine the pKa of this compound. 2. Adjust the buffer pH to be at least 2 units away from the pKa to maintain a single ionic form. 3. Conduct a pH stability study to find the optimal pH for your assay. |
| Precipitation of this compound in a DMSO stock solution upon storage. | The solution may have absorbed moisture, as DMSO is hygroscopic, reducing the solubility of the compound. | 1. Use anhydrous DMSO for stock solution preparation. 2. Store the stock solution in a desiccator. 3. Before use, visually inspect for precipitate and gently warm and sonicate if necessary to redissolve. |
| Appearance of a new peak in the HPLC analysis after leaving the sample in the autosampler. | On-instrument instability or photodegradation in the autosampler. | 1. Assess the stability of the analyte in the processed extract. 2. Use a cooled autosampler if available. 3. Protect the samples from light by using amber vials. |
| Inconsistent results in bioassays. | Poor solubility or degradation of this compound in the assay medium. | 1. Visually inspect the diluted compound in the assay buffer for any signs of precipitation. 2. Consider using co-solvents or solubility enhancers like cyclodextrins. 3. Prepare fresh dilutions of this compound for each experiment. |
Quantitative Data Summary
The following tables present hypothetical stability data for a representative quinoline derivative. This data is for illustrative purposes only and must be confirmed experimentally for this compound.
Table 1: pH-Dependent Stability of a Representative Quinoline Derivative
| pH | Temperature (°C) | Half-life (t½, hours) | Degradation Rate Constant (k, hr⁻¹) |
| 2.0 | 40 | 48 | 0.0144 |
| 5.0 | 40 | 250 | 0.0028 |
| 7.4 | 40 | 500 | 0.0014 |
| 9.0 | 40 | 72 | 0.0096 |
| 12.0 | 40 | 24 | 0.0289 |
Table 2: Solvent-Dependent Stability of a Representative Quinoline Derivative at Room Temperature
| Solvent | Dielectric Constant | Polarity | Half-life (t½, days) |
| Acetonitrile | 37.5 | Aprotic | > 30 |
| Methanol | 32.7 | Protic | 14 |
| Ethanol | 24.5 | Protic | 20 |
| DMSO | 46.7 | Aprotic | > 30 |
| Water (pH 7.0) | 80.1 | Protic | 21 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place solid this compound in a calibrated oven at 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV/PDA alongside an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Chromatography data system (CDS)
Initial Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm and a maximum absorbance wavelength).
-
Injection Volume: 10 µL
Method Development and Optimization:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between this compound and any degradation products.
-
Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate separation (resolution > 2) for all peaks.
-
Once a suitable separation is achieved, proceed with method validation according to ICH guidelines (specificity, linearity, range, accuracy, precision, and robustness).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for identifying unknown peaks.
References
Technical Support Center: Troubleshooting the Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline (B57606) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this versatile reaction, with a focus on identifying and mitigating side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Friedländer synthesis?
A1: The three most frequently encountered side reactions are:
-
Aldol (B89426) Condensation: The ketone starting material, especially under basic conditions, can undergo self-condensation to form α,β-unsaturated ketone byproducts.[1]
-
Self-Condensation of 2-Aminoaryl Aldehyde/Ketone: The 2-aminoaryl carbonyl compound can react with itself, particularly if it is unstable or at high temperatures, leading to dimers or polymeric materials.
-
Formation of Regioisomers: When an unsymmetrical ketone is used, the reaction can proceed from two different α-methylene positions, resulting in a mixture of quinoline isomers.[1][2][3]
Q2: My reaction is plagued by the self-condensation of my ketone starting material. How can I minimize this?
A2: To suppress the self-condensation of the ketone, consider the following strategies:
-
Switch to Acidic Conditions: Aldol condensation is more prevalent under basic catalysis. Changing to an acidic catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid can significantly reduce this side reaction.
-
Slow Addition of the Ketone: Adding the ketone slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular self-condensation reaction.
-
Use an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, its imine analog can be used. This modification can help to avoid the conditions that typically promote aldol side reactions.[3]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone has been shown to prevent self-condensation.[3]
Q3: I am observing a mixture of regioisomers when using an unsymmetrical ketone. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a common challenge. The following approaches can be employed to favor the formation of a single isomer:
-
Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. The use of specific amine catalysts, such as pyrrolidine (B122466) derivatives, has been shown to favor the formation of 2-substituted quinolines.[4] Ionic liquids have also been reported to improve regioselectivity.[3]
-
Optimize Reaction Conditions: Carefully adjusting the reaction temperature and solvent can favor the formation of one regioisomer over the other. For instance, higher temperatures and slow addition of the methyl ketone substrate have been shown to improve regioselectivity in certain cases.[4]
-
Use a Directing Group: As with aldol condensation, modifying the ketone by introducing a directing group, such as a phosphonate (B1237965) group at one of the α-carbons, can provide excellent control over the regioselectivity.
Q4: My yield is very low, or the reaction is not proceeding at all. What are the likely causes and solutions?
A4: Low or no yield can stem from several factors:
-
Suboptimal Reaction Conditions: The traditional Friedländer synthesis often required harsh conditions. Modern methods have shown that milder conditions can be more effective. Systematically screen different catalysts, solvents, and temperatures. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.
-
Inactive or Inappropriate Catalyst: The choice of catalyst is crucial and substrate-dependent. If a standard acid or base is ineffective, consider screening a range of catalysts, including Lewis acids (e.g., Zr(OTf)₄), solid-supported acids (e.g., Montmorillonite K-10), or ionic liquids.[1]
-
Poor Quality of Starting Materials: Ensure that the 2-aminoaryl aldehyde/ketone and the methylene-containing compound are pure, as impurities can inhibit the reaction. The 2-aminoaryl carbonyl compounds can be unstable, so using freshly prepared or purified material is recommended.
-
Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction. Electron-withdrawing groups on the 2-aminoaryl ketone can sometimes lead to better yields. For challenging substrates, more potent catalysts or higher temperatures may be necessary.[1]
Data Presentation
The selection of catalyst and reaction conditions has a profound impact on the yield of the desired quinoline product, which is inversely related to the prevalence of side reactions.
Table 1: Comparison of Catalyst Systems and Conditions on Quinoline Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Zr(OTf)₄ (5 mol%) | Ethanol/Water (1:1) | 60 | 0.5 - 2 h | >88 | [1] |
| [Hbim]BF₄ | Solvent-free | 100 | 3 - 6 h | 93 | [5] |
| p-TsOH (10 mol%) | Solvent-free (Microwave) | 120 | 5 - 15 min | High | |
| Iodine (I₂) | Solvent-free | 60 | 2 h | 80 | [5] |
| Montmorillonite K-10 | Ethanol | Reflux | - | 75 | [5] |
| Zeolite | Ethanol | Reflux | - | 83 | [5] |
| Nano-crystalline Sulfated Zirconia | Ethanol | Reflux | - | 89 | [5] |
| None | Water | 70 | 3 h | up to 97 | [1] |
Note: Yields are for the desired quinoline product and are substrate-dependent. Higher yields generally indicate more efficient suppression of side reactions.
Table 2: Strategies for Controlling Regioselectivity with Unsymmetrical Ketones
| Strategy | Description | Outcome |
| Catalyst Control | Use of specific amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO).[4] | Highly favors the formation of the 2-substituted quinoline over the 2,3-disubstituted isomer (up to 96:4 selectivity).[4] |
| Slow Addition | Slow addition of the methyl ketone to the reaction mixture.[4] | Increases the regioselectivity in favor of the 2-substituted product.[4] |
| Substrate Modification | Introduction of a phosphonate group at one of the α-carbons of the ketone. | Can achieve perfect control over regioselectivity. |
Experimental Protocols
Key Experiment: Microwave-Assisted Friedländer Synthesis
This protocol describes a rapid and efficient synthesis of a substituted quinoline using microwave irradiation, which often leads to higher yields and fewer side products compared to conventional heating.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene carbonyl compound (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-TsOH·H₂O (0.1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 5-15 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure quinoline product.
Visualizations
Friedländer Synthesis Main Reaction Pathway
Caption: Main reaction pathway of the Friedländer quinoline synthesis.
Common Side Reaction Pathways
Caption: Common side reaction pathways in the Friedländer synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalysts for Combes Quinoline Synthesis
Welcome to the Technical Support Center for the optimization of catalysts in Combes quinoline (B57606) synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and optimizing your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Combes quinoline synthesis, with a focus on catalyst optimization.
| Question ID | Question | Possible Causes and Solutions |
| CQ-T01 | My reaction yield is consistently low. How can I improve it? | 1. Catalyst Choice and Concentration: The Combes synthesis is an acid-catalyzed reaction. While concentrated sulfuric acid is commonly used, polyphosphoric acid (PPA) or polyphosphoric acid esters (PPE) can be more effective dehydrating agents and catalysts, potentially leading to higher yields.[1][2] Consider screening different acid catalysts and optimizing their concentration. 2. Reaction Temperature and Time: The reaction often requires heating. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products. Careful optimization of the temperature and reaction time is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Purity of Reactants: Ensure the purity of your aniline (B41778) and β-diketone starting materials, as impurities can interfere with the catalytic process. |
| CQ-T02 | I am observing the formation of multiple regioisomers. How can I control the regioselectivity? | 1. Steric Effects: The steric bulk of the substituents on both the aniline and the β-diketone plays a significant role in determining the regiochemical outcome.[1] For instance, bulkier substituents on the β-diketone can favor the formation of one regioisomer over the other to minimize steric hindrance during the cyclization step. 2. Electronic Effects: The electronic properties of the substituents on the aniline ring influence the nucleophilicity of the aromatic ring and can direct the electrophilic aromatic substitution step of the cyclization. For example, electron-donating groups on the aniline may favor cyclization at the more electron-rich ortho position.[1] 3. Catalyst Influence: While less documented for the Combes synthesis compared to other quinoline syntheses, the choice of acid catalyst could potentially influence the ratio of regioisomers. It is worth experimenting with different catalysts (e.g., H₂SO₄ vs. PPA) to assess the impact on regioselectivity. |
| CQ-T03 | The reaction is sluggish or not proceeding to completion. What should I check? | 1. Incomplete Enamine Formation: The initial condensation of the aniline with the β-diketone to form the enamine intermediate can sometimes be the rate-limiting step. Ensure adequate time and appropriate conditions for this step before proceeding with the acid-catalyzed cyclization. 2. Catalyst Deactivation: While less common with strong acid catalysts, ensure that your reaction medium is free from basic impurities that could neutralize the catalyst. 3. Insufficient Dehydration: The cyclization step involves dehydration. Using a strong dehydrating agent as a catalyst, such as PPA or PPE, is often beneficial.[1] |
| CQ-T04 | I am having difficulty with the work-up procedure. Any suggestions? | 1. Handling of PPA: Reactions involving PPA can be challenging to work up due to its high viscosity. It is often recommended to pour the hot reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze the PPA and facilitate product extraction.[3] 2. Neutralization: After quenching the reaction, the acidic mixture needs to be carefully neutralized with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) before extraction with an organic solvent. This should be done cautiously, especially with concentrated acids, as the neutralization is highly exothermic. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| CQ-F01 | What are the most common catalysts used for the Combes quinoline synthesis? | The most common catalysts are strong Brønsted acids that also act as dehydrating agents. Concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are traditionally used.[2][4] Polyphosphoric acid esters (PPE) have been reported as a more effective alternative.[1] |
| CQ-F02 | Are there any heterogeneous catalysts available for the Combes synthesis? | While homogeneous acid catalysts are more common for the Combes synthesis, research into heterogeneous catalysts for quinoline synthesis, in general, is an active area. For related reactions, zeolites and other solid acids have been explored.[5] These offer the advantage of easier separation and potential for recycling. |
| CQ-F03 | How do steric and electronic effects of the substituents influence the reaction? | Both steric and electronic effects of the substituents on the aniline and β-diketone are crucial for the regioselectivity of the reaction.[1] Steric hindrance can dictate the preferred orientation of the cyclization, while the electronic nature of the substituents on the aniline ring affects the position of the intramolecular electrophilic aromatic substitution. |
| CQ-F04 | What is the general mechanism of the Combes quinoline synthesis? | The reaction proceeds in two main stages. First, the aniline condenses with the β-diketone to form an enamine intermediate. In the second stage, under strong acid catalysis, the enamine undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by dehydration to yield the substituted quinoline.[1] |
Data Presentation
Catalyst Performance in Combes Quinoline Synthesis
The following table summarizes the performance of different catalysts in the Combes quinoline synthesis based on literature examples. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.
| Catalyst | Aniline Derivative | β-Diketone | Product | Yield (%) | Reference |
| H₂SO₄ | Aniline | Acetylacetone | 2,4-Dimethylquinoline | Moderate to Good | [6] |
| H₂SO₄ | m-Chloroaniline | Acetylacetone | 7-Chloro-2,4-dimethylquinoline | Not specified | [2] |
| PPA | β-Naphthylamine | Acetylacetone | Benzo[g]quinoline derivative | Not specified | [4] |
| PPE | Methoxy-substituted anilines | Trifluoromethyl-β-diketones | 2-CF₃-quinolines | Not specified | [1] |
| ZnCl₂/Ni-USY Zeolite | Aniline | Propanol (B110389) | 2-Ethyl-3-methylquinoline | 78.3 | [5] |
*Note: This example utilizes propanol instead of a β-diketone and represents a modified, heterogeneous catalytic approach to quinoline synthesis.
Experimental Protocols
Protocol 1: Combes Synthesis of 2,4-Dimethylquinoline using Sulfuric Acid
This protocol describes a general procedure for the synthesis of 2,4-dimethylquinoline.[6]
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
Pentane-2,4-dione (acetylacetone) (10.0 g, 0.1 mol)
-
Concentrated Sulfuric Acid (20 mL)
-
Crushed ice
-
Concentrated sodium hydroxide solution
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, mix aniline (0.1 mol) and pentane-2,4-dione (0.1 mol).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (20 mL) with constant stirring.
-
After the addition is complete, heat the mixture on a water bath at 100°C for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Make the mixture alkaline with a concentrated sodium hydroxide solution.
-
Filter the precipitated solid, wash it with water, and recrystallize from ethanol to obtain 2,4-dimethylquinoline.
Protocol 2: General Procedure for Combes Synthesis using Polyphosphoric Acid (PPA)
This protocol provides a general guideline for conducting the Combes synthesis with PPA.[3]
Materials:
-
Aniline derivative (1 equivalent)
-
β-Diketone (1 equivalent)
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, combine the aniline derivative and the β-diketone.
-
With vigorous stirring, slowly add polyphosphoric acid. Note that the mixture will become viscous.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140°C) and maintain it for the required time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture slightly and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Combes Quinoline Synthesis Mechanism
Caption: Reaction mechanism of the Combes quinoline synthesis.
Experimental Workflow for Catalyst Optimization
Caption: A typical experimental workflow for optimizing catalysts.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. iipseries.org [iipseries.org]
- 5. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Lipophilic Quinoline Derivatives via Reverse-Phase Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of lipophilic quinoline (B57606) derivatives using reverse-phase chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during your experiments in a direct question-and-answer format.
| Issue | Question | Potential Causes and Solutions |
| Poor Peak Shape | Why are my peaks tailing or showing poor symmetry? | Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic quinoline ring, causing peak tailing.[1][2][3][4] Solution: • Use a modern, high-purity, end-capped C18 column to minimize these interactions.[1] • Lower the mobile phase pH by adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to protonate the analyte and reduce silanol interactions.[1][4][5] • Consider using a column with alternative chemistry, such as a Phenyl-Hexyl column, which can offer different selectivity through π-π interactions with the quinoline ring system.[1] Column Overload: Injecting too much sample can lead to peak distortion.[6] Solution: • Reduce the injection volume or dilute the sample.[6] Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[7] Solution: • Dissolve the sample in a solvent that mimics the initial mobile phase conditions (e.g., 95:5 Water/Acetonitrile).[1] |
| Poor Resolution | How can I improve the separation between my compound of interest and impurities? | Suboptimal Mobile Phase Composition: The current mobile phase may not be providing enough selectivity. Solution: • Optimize the Organic Modifier: If using acetonitrile (B52724) (ACN), try switching to methanol (B129727) or a combination of both. These solvents offer different selectivities.[8] • Adjust the Gradient: A shallower gradient can improve the separation of closely eluting peaks.[5][9] Incorrect Stationary Phase: The current column chemistry may not be ideal for your specific derivatives. Solution: • C18 Columns: A good starting point offering strong hydrophobic retention.[1][5] • Phenyl-Hexyl Columns: Can provide alternative selectivity due to π-π interactions.[1] • Polar-Embedded Columns: Offer unique selectivity for separating closely related compounds.[1] |
| Low Retention | My lipophilic compound is eluting too quickly. How can I increase its retention time? | Mobile Phase is Too Strong: A high concentration of the organic solvent will cause the compound to elute quickly. Solution: • Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic method.[6] Stationary Phase is Not Retentive Enough: The chosen column may not be hydrophobic enough. Solution: • Ensure you are using a C18 column, which provides high hydrophobicity. For very lipophilic compounds, consider columns with a higher carbon load.[6] |
| High Backpressure | The pressure in my HPLC system is excessively high. What could be the cause? | Column Contamination/Blockage: Accumulation of particulate matter from the sample or mobile phase on the column frit.[7][10] Solution: • Use a guard column to protect the analytical column.[1] • Filter all samples and mobile phases before use. • If a blockage is suspected, try reverse flushing the column according to the manufacturer's instructions.[10] Precipitation of Buffer: If using buffers, they can precipitate when the organic solvent concentration becomes too high.[11] Solution: • Ensure the buffer is soluble in the highest concentration of organic solvent used in your method. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for a lipophilic quinoline derivative?
A good starting point is to use a C18 column with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) as mobile phase A and acetonitrile as mobile phase B.[1] A linear gradient from a low to a high concentration of acetonitrile will help to determine the approximate retention time and assess the peak shape.[1][5]
Q2: How do I choose the right column for my purification?
The choice of column is critical for good separation.[1]
-
C18 Columns: These are the most common and provide strong hydrophobic retention, making them suitable for a wide range of lipophilic compounds.[1][5] It is recommended to use a modern, high-purity, end-capped C18 column to minimize interactions with residual silanol groups, which can cause peak tailing with basic compounds like quinolines.[1]
-
Phenyl-Hexyl Columns: These can offer alternative selectivity due to π-π interactions between the phenyl ligands and the aromatic quinoline ring system.[1]
-
Polar-Embedded Columns: These can also provide unique selectivity and are often a good choice for basic compounds.[1]
Q3: Which organic solvent is better for the mobile phase: acetonitrile or methanol?
Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. Acetonitrile often provides better peak shapes and lower backpressure.[1] However, methanol can offer different selectivity and may be beneficial for resolving closely eluting impurities. It is often worthwhile to screen both solvents during method development.
Q4: Why is adding an acid to the mobile phase important?
Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial for several reasons when analyzing basic compounds like quinoline derivatives:
-
It protonates the quinoline nitrogen, leading to a more consistent interaction with the stationary phase.
-
It suppresses the ionization of residual silanol groups on the silica-based packing material, which minimizes secondary interactions that cause peak tailing.[1][4]
Q5: How can I transfer my analytical HPLC method to a preparative scale for purification?
Method scaling from analytical to preparative chromatography requires careful consideration of several factors to maintain separation performance. The key is to keep the linear velocity of the mobile phase constant. This involves adjusting the flow rate in proportion to the change in the column's cross-sectional area. The sample loading also needs to be scaled up appropriately without overloading the preparative column.
Experimental Protocols
Initial Method Scouting for a Lipophilic Quinoline Derivative
This protocol outlines a general method for initial screening and method development.
1. Sample Preparation:
-
Dissolve the lipophilic quinoline derivative in a solvent that is weak in elution strength, preferably mimicking the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid).[1] The concentration should be around 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: A standard reverse-phase HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV detector set at a wavelength where the quinoline derivative has strong absorbance (e.g., 254 nm).[1]
-
Injection Volume: 5 µL.[1]
3. Data Analysis:
-
Evaluate the retention time of the main peak.
-
Assess the peak shape for any tailing or fronting.
-
Check for the resolution between the main peak and any impurities.
Protocol for Column Cleaning and Regeneration
Regular column cleaning is essential to maintain performance and prolong column lifetime.
1. Initial Flush:
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of the mobile phase without the buffer (e.g., if your mobile phase is 50:50 ACN/water with buffer, flush with 50:50 ACN/water).
2. Organic Solvent Wash:
-
Flush the column with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.[12]
3. Stronger Solvent Wash (if necessary for highly lipophilic contaminants):
-
If the column is still contaminated, a stronger solvent series can be used. A common sequence is:
-
Tetrahydrofuran (THF) - use with caution and ensure compatibility with your HPLC system
-
Dichloromethane (DCM) - use with caution and ensure compatibility with your HPLC system
-
Hexane - use with caution and ensure compatibility with your HPLC system
-
When switching between immiscible solvents, an intermediate solvent like isopropanol must be used.
4. Re-equilibration:
-
Flush the column with the initial mobile phase composition until the baseline is stable before the next injection.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Why RP Chromatographic Columns Are Polluted - Hawach [hawachhplccolumn.com]
- 12. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
preventing degradation of Quindoline during storage and handling
Welcome to the Technical Support Center for Quindoline. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is the cause and is it still usable?
A1: Discoloration of this compound, which is initially a colorless to pale yellow liquid, is a common indicator of degradation.[1][2][3] The primary cause of this is exposure to light and/or oxygen, which can lead to the formation of colored oxidation products.[1][3][4]
Whether the discolored this compound is usable depends on the tolerance of your specific application for impurities. For sensitive experiments, it is highly recommended to use fresh, pure this compound. You can assess the purity of your sample using analytical methods like HPLC to quantify the parent compound and identify any degradation products.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[5][6][7] An inert atmosphere is also recommended to prevent oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store below +30°C. For long-term storage, refrigeration (2-8°C) is advisable. | Higher temperatures can accelerate the rate of degradation.[8] |
| Light | Store in an amber glass vial or a light-proof container.[1][8] | This compound is photosensitive and degrades upon exposure to light, leading to discoloration and the formation of impurities.[1][3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[9] | This minimizes exposure to oxygen, thereby preventing oxidative degradation.[9] |
| Container | Use the original, tightly sealed container.[5][6] | This prevents contamination and exposure to moisture. |
| Moisture | Keep in a dry place, protected from moisture as this compound is hygroscopic.[1][5][6] |
Q3: How does pH affect the stability of this compound in solution?
A3: The stability and solubility of this compound are pH-dependent.[8][10][11] this compound is a weak base, and its solubility in aqueous solutions increases significantly at a lower pH (acidic conditions) due to the formation of the protonated quinolinium cation.[12] While this can be useful for dissolution, the stability at different pH values should be considered for your specific experimental conditions. For prolonged storage in solution, it is advisable to use buffered solutions and to determine the optimal pH for the stability of your particular this compound derivative.[8]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the stock solution or during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment.
-
Solvent Selection: Ensure the solvent used is compatible with your assay and does not accelerate degradation. Ethanol is a commonly used solvent.[13]
-
Protect from Light: During the experiment, protect your solutions from light by using amber-colored tubes or by covering them with aluminum foil.
-
Purity Check: If inconsistencies persist, check the purity of your this compound stock using HPLC.
-
Issue 2: Formation of precipitates in aqueous solutions.
-
Possible Cause: Poor solubility of this compound at the pH of your solution.
-
Troubleshooting Steps:
-
pH Adjustment: As this compound's solubility is pH-dependent, adjusting the pH to be more acidic can increase its solubility.[12] However, ensure the adjusted pH is compatible with your experimental system.
-
Use of Co-solvents: A small percentage of an organic co-solvent, such as DMSO or ethanol, can be used to improve solubility.[14] Always check for the tolerance of your experimental system to the co-solvent.
-
Hot Water: this compound dissolves readily in hot water, whereas it is only slightly soluble in cold water.[3]
-
Issue 3: Rapid discoloration of this compound solution during a procedure.
-
Possible Cause: Exposure to strong oxidizing agents or high-energy light.
-
Troubleshooting Steps:
-
Avoid Incompatible Reagents: this compound is incompatible with strong oxidizing agents and strong acids.[1]
-
Minimize Light Exposure: Conduct manipulations in a fume hood with the sash down to minimize light exposure, or under subdued lighting conditions.
-
Consider Antioxidants: For applications where it does not interfere with the experimental outcome, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be investigated to mitigate oxidative degradation.[9]
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound sample. The specific parameters may need to be optimized for your particular instrument and this compound derivative.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water (containing 0.1% formic acid) is often effective.
-
Gradient: Start with a lower concentration of methanol (e.g., 40%) and gradually increase it over time to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 313 nm).[15]
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.
Visual Guides
Diagram 1: Decision-Making Workflow for Handling this compound
Caption: A workflow for the proper storage and handling of this compound.
Diagram 2: Factors Leading to this compound Degradation
Caption: Environmental factors contributing to the degradation of this compound.
References
- 1. Quinoline | 91-22-5 [chemicalbook.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. sdfine.com [sdfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Catalyst Deactivation in Quinoline Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during quinoline (B57606) hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in quinoline hydrogenation?
A1: Catalyst deactivation during quinoline hydrogenation is primarily caused by three mechanisms: chemical, thermal, and mechanical degradation.[1]
-
Poisoning: This is a chemical deactivation where the nitrogen atom in the quinoline ring strongly coordinates with the active metal center of the catalyst (e.g., Palladium, Rhodium).[2][3] This blocks the active sites necessary for the catalytic cycle, leading to a significant drop in activity.[2] Impurities in the feedstock, such as sulfur or lead compounds, can also act as poisons.[4][5]
-
Fouling (Coking): This is a physical deactivation where insoluble byproducts or polymers, often referred to as coke, deposit on the catalyst's surface.[2][6] These deposits block active sites and pores, hindering the reaction.[6]
-
Sintering (Thermal Degradation): High reaction temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger particles.[1][2] This process, known as sintering, reduces the active surface area of the catalyst, thereby lowering its activity.[1]
Q2: My catalyst's activity is declining rapidly. What are the visible signs of deactivation?
A2: Visible signs of catalyst deactivation can include:
-
A noticeable decrease in the reaction rate or a complete halt of the reaction.[2]
-
The need for a higher catalyst loading to achieve the same conversion rate.[2]
-
A change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species or byproducts.[2]
-
For heterogeneous catalysts, a physical change in appearance, such as clumping or a change in color.[2]
Q3: Which types of catalysts are more susceptible to deactivation during quinoline hydrogenation?
A3: Noble metal-based catalysts, particularly those based on palladium, are highly effective for hydrogenation but are also susceptible to poisoning by the nitrogen atom in quinoline.[2][7] Rhodium-based systems have shown superiority in some cases, but can still suffer from deactivation.[8] Bimetallic catalysts, such as PdRh alloys, have been developed to minimize the poisoning effect.[3]
Q4: How does the catalyst support material influence its stability?
A4: The support material plays a crucial role in the stability and activity of the catalyst. A good support material can enhance the dispersion of metal nanoparticles, which can prevent strong adsorption of reaction intermediates and reduce deactivation.[8] Materials like alumina (B75360) (Al2O3) overcoats can stabilize the catalyst framework and improve selectivity.[9] The use of supports like Fe3O4 allows for easy magnetic separation and reuse of the catalyst.[10]
Q5: Can a deactivated catalyst be regenerated?
A5: Yes, depending on the cause of deactivation, regeneration is often possible.
-
For Coking: A common method for regenerating catalysts like Palladium on carbon (Pd/C) involves a carefully controlled oxidation to burn off the carbonaceous deposits, followed by a reduction step.[4]
-
For Poisoning: Regeneration may involve washing the catalyst with a solvent or a mild acid solution to remove the poisoning species.[4] In some cases, treatment with hydrogen at high temperatures can remove certain poisons.[11]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during quinoline hydrogenation experiments.
Issue 1: Reaction is slow or does not go to completion.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Purify Reactants: Ensure high purity of quinoline, solvent, and hydrogen gas. Use freshly distilled solvents.[4] 2. Use a Guard Bed: Pass reactants through a guard bed of a suitable adsorbent to remove potential poisons before they reach the catalyst.[4] 3. Select a Poison-Resistant Catalyst: Consider using bimetallic catalysts (e.g., PdRh) or catalysts with modified supports that are less susceptible to nitrogen poisoning.[3] |
| Fouling/Coking | 1. Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.[4] 2. Ensure Efficient Stirring: For heterogeneous catalysts, good stirring minimizes mass transfer limitations and prevents localized high concentrations of reactants that can lead to fouling.[2] |
| Insufficient Catalyst Loading | 1. Increase Catalyst Amount: A modest increase in the catalyst loading may be necessary to compensate for gradual deactivation.[2] |
Issue 2: Inconsistent results between different experimental batches.
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Purity | 1. Standardize Reagents: Ensure the purity of quinoline and other reagents is consistent across all batches. Impurities can act as catalyst poisons.[2] |
| Atmospheric Contamination | 1. Maintain Inert Atmosphere: Palladium catalysts are sensitive to air. Ensure the reaction is carried out under a strictly inert atmosphere like Argon or Nitrogen.[2] 2. Exclude Moisture: Use dry solvents and glassware, as water can contribute to catalyst deactivation.[2][12] |
Quantitative Data Summary
The following table summarizes the performance of different catalytic systems under various conditions for quinoline hydrogenation.
| Catalyst System | Support/Modifier | Temperature (°C) | Pressure (bar H₂) | Quinoline Conversion (%) | Selectivity to 1,2,3,4-tetrahydroquinoline (B108954) (%) | Reusability |
| Pd/Co-MOFs(A) | Adenine modified Co-MOF | Mild | N/A | 99.0 | 99.9 | N/A |
| PdRh alloy | Fe₃O₄ | Room Temp. | N/A (Ammonia Borane) | >99 | High | Up to 10 times |
| Al₂O₃–Pd–D/Ni | Nickel foam | 100 | 6 | 100 (at 6h) | High | Multiple cycles with no loss in reactivity |
| Tungsten-based | N/A (Homogeneous) | 120 | 50 | High (with Lewis acid) | N/A | N/A |
Data sourced from references[10][13].
Experimental Protocols
Protocol 1: Catalyst Regeneration for Coke Removal (Palladium on Carbon)
This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Solvent Washing: Wash the deactivated catalyst with a solvent like ethanol (B145695) to remove any adsorbed organic species. Dry the catalyst thoroughly under vacuum.[4]
-
Thermal Treatment (Inert): Heat the catalyst in an inert atmosphere (e.g., nitrogen) to between 550-700°C to pyrolyze heavier organic residues.[4]
-
Controlled Oxidation: While maintaining the temperature, introduce a controlled flow of air or an air/nitrogen mixture to burn off the coke deposits. This step is exothermic and requires careful temperature control to prevent catalyst sintering.[4]
-
Reduction: After oxidation, cool the catalyst under an inert atmosphere. Then, reduce the catalyst by heating it under a hydrogen flow, typically between 200-400°C.[4]
-
Passivation: Carefully passivate the freshly reduced catalyst by introducing a very small, controlled amount of oxygen into the inert gas stream as it cools to prevent pyrophoric behavior upon exposure to air.[4]
Visualizations
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation
Caption: A flowchart to guide troubleshooting of catalyst deactivation.
Diagram 2: Common Mechanisms of Catalyst Deactivation
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Photophysical Study of Quindoline and Cryptolepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of Quindoline and Cryptolepine, two indoloquinoline alkaloids with significant biological activity. Understanding the photophysics of these compounds is crucial for their application in fluorescence-based biological studies and for the development of new therapeutic agents. This document summarizes available experimental data, details relevant experimental protocols, and presents visualizations to illustrate key concepts.
Introduction
This compound (indolo[3,2-b]quinoline) and its N-methylated derivative, Cryptolepine (5-methyl-10H-indolo[3,2-b]quinoline), are heterocyclic compounds that have garnered considerable interest due to their antimalarial, anticancer, and other therapeutic properties.[1][2] Their planar aromatic systems give rise to distinct photophysical behaviors that are sensitive to their environment, such as solvent polarity and pH.[1][3] These properties are fundamental for the design and interpretation of fluorescence-based assays used in drug discovery and molecular biology.
Comparative Photophysical Data
The photophysical properties of this compound and Cryptolepine are influenced by their structural differences and the surrounding medium. Cryptolepine, with its N-methyl group, exhibits different electronic and solubility characteristics compared to the parent this compound.[1] The following table summarizes the available quantitative data on their photophysical properties.
| Photophysical Parameter | This compound | Cryptolepine | Solvent/Conditions |
| Absorption Maxima (λ_abs_ / nm) | ~350, ~370 | ~380, ~400 (neutral), ~420 (cationic) | Varied solvents |
| Emission Maxima (λ_em_ / nm) | Accumulates in cytoplasm (neutral form emission) | 420 (neutral), 540 (cationic) | HEK 293 T cells, varied solvents[1][4] |
| Fluorescence Quantum Yield (Φ_F_) | Generally low | Dependent on form (neutral vs. cationic) and solvent | - |
| Fluorescence Lifetime (τ_F_ / ns) | Not specified | Not specified | - |
| Two-Photon Absorption (TPA) Cross-section | Measured in the 710-960 nm range | Measured in the 710-960 nm range | [1][2][3] |
Experimental Protocols
The characterization of the photophysical properties of this compound and Cryptolepine involves several key experimental techniques.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which the molecules absorb light, corresponding to electronic transitions from the ground state to excited states.
Methodology:
-
Solutions of this compound and Cryptolepine are prepared in various solvents of differing polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
The absorbance of each solution is measured over a wavelength range (typically 200-800 nm) using a dual-beam UV-Visible spectrophotometer.
-
The wavelength of maximum absorbance (λ_abs_) for each distinct absorption band is recorded.
Steady-State Fluorescence Spectroscopy
This method measures the emission spectrum of a compound after excitation at a specific wavelength, providing information about the fluorescence emission maxima (λ_em_).
Methodology:
-
Fluorescence emission spectra are recorded using a spectrofluorometer.
-
The sample is excited at a wavelength corresponding to one of its absorption maxima.
-
The emission is scanned over a range of longer wavelengths to capture the entire fluorescence spectrum.
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_em_).
Fluorescence Quantum Yield (Φ_F_) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The comparative method is commonly employed.[5][6]
Methodology (Comparative Method):
-
A well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is chosen.
-
A series of dilute solutions of both the standard and the sample are prepared in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
The absorption and fluorescence spectra of all solutions are recorded.
-
The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (η_sample_² / η_standard_²)
where Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Fluorescence Lifetime (τ_F_) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.[7]
Methodology (TCSPC):
-
The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser diode or LED).
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation events.
-
A histogram of these time differences is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τ_F_) is determined by fitting the decay curve to an exponential function.
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the general workflow for characterizing the photophysical properties of fluorescent molecules like this compound and Cryptolepine.
Jablonski Diagram of Photophysical Processes
The Jablonski diagram below illustrates the electronic transitions that occur during absorption and fluorescence.
Discussion and Conclusion
The photophysical properties of this compound and Cryptolepine are central to their utility in biological research. Cryptolepine's photophysics is particularly sensitive to the solvent and pH, existing in different prototropic forms.[1][3] Specifically, its cationic form, which is prevalent in physiological conditions, displays a significant red-shift in its emission spectrum compared to the neutral form.[4] This property is advantageous for fluorescence microscopy studies, as it allows for probing the local environment. Both compounds have been shown to exhibit two-photon absorption, enabling their use in two-photon microscopy for deeper tissue imaging.[1][2]
In cellular environments, this compound has been observed to accumulate primarily in the cytoplasm, with its fluorescence characteristic of the neutral form.[1] In contrast, Cryptolepine is found predominantly in the nucleus, where it exists in its cationic form.[1] This differential subcellular localization, likely influenced by their structural and electronic differences, has important implications for their mechanisms of action and for their use as fluorescent probes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence Lifetime Measurements – qutools [qutools.com]
Validating the Anticancer Activity of Quindoline Derivatives In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer activity of select quindoline derivatives against established chemotherapeutic agents. The data presented is compiled from preclinical studies to offer a comprehensive overview of their relative efficacy and associated experimental methodologies.
Comparative In Vivo Efficacy of this compound Derivatives
The following tables summarize the in vivo antitumor activity of various this compound derivatives compared to standard-of-care chemotherapy. It is important to note that these data are compiled from different studies and may not represent direct head-to-head comparisons in all cases.
| Compound/Drug | Cancer Model | Animal Model | Dosage & Administration | Tumor Growth Inhibition (TGI) / Efficacy | Effect on Body Weight / Toxicity |
| This compound Derivative | |||||
| Compound 91b1 | Esophageal Squamous Cell Carcinoma (KYSE-450 Xenograft) | Nude Mice | 10 mg/kg/day, intraperitoneal injection | Significantly reduced tumor size compared to vehicle control (p < 0.001)[1] | Described as having low toxicity, but specific data not provided.[1] |
| Neocryptolepine (B1663133) Analog (6d) | Ehrlich Ascites Carcinoma (Solid Tumor) | Swiss Albino Mice | Not specified | 94.90% reduction in tumor volume on day 12.[2] | Minimal side-effects on the liver observed in histopathology.[2] |
| MPytMP-Ir | Lung Carcinoma (NCI-H460 Xenograft) | Nude Mice | 10.0 mg/kg every 2 days | 47.1% tumor growth inhibition on day 12. | No adverse effects on body weight observed. |
| Standard Chemotherapy | |||||
| Cisplatin (B142131) | Esophageal Cancer Xenograft | Nude Mice | 2 mg/kg | Standard positive control, significant tumor inhibition expected. Specific TGI % not provided in source.[1] | Known to have nephrotoxicity.[3] |
| 5-Fluorouracil (5-FU) | Esophageal Cancer Xenograft | Nude Mice | Not specified | Standard positive control, significant tumor inhibition expected. | Common side effects include myelosuppression and gastrointestinal toxicity. |
| Thalidomide | Ehrlich Ascites Carcinoma (Solid Tumor) | Swiss Albino Mice | Not specified | 67.20% reduction in tumor volume on day 12.[2] | Used as a reference drug.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for in vivo xenograft studies based on the reviewed literature.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., KYSE-450, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.[4]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used for xenograft studies to prevent rejection of human tumor cells.[5]
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (Width² x Length) / 2.[4][6]
-
Randomization and Treatment: Once tumors reach the desired volume, mice are randomly assigned to control and treatment groups. The this compound derivative or comparator drug is administered at the specified dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle used to dissolve the drug.[6]
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights of the mice are monitored throughout the study. At the end of the experiment, tumor growth inhibition is calculated. Signs of toxicity, such as significant weight loss or changes in behavior, are also recorded.[6]
-
Endpoint: Mice are euthanized at the end of the study, or if the tumor reaches a predetermined maximum size or if there are signs of excessive toxicity. Tumors and major organs may be harvested for further analysis (e.g., histopathology, biomarker analysis).[6]
Visualizing Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes in the validation of this compound's anticancer activity.
Caption: Experimental workflow for in vivo validation.
Caption: Potential signaling pathways of this compound.
Mechanism of Action: An Overview of Signaling Pathways
This compound and its derivatives have been shown to exert their anticancer effects through multiple mechanisms of action.[7] A primary mode of action is the inhibition of Topoisomerase II , an enzyme crucial for DNA replication.[8] By interfering with this enzyme, this compound derivatives can lead to DNA damage and subsequently induce apoptosis (programmed cell death) in cancer cells.
Furthermore, several studies suggest that these compounds can modulate key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway , which is often hyperactivated in various cancers.[8] By inhibiting components of this pathway, this compound derivatives can suppress tumor growth.
Additionally, specific derivatives have been found to have unique targets. For example, compound 91b1 has been shown to downregulate the expression of Lumican , a protein associated with tumorigenesis.[5] Other mechanisms, such as inducing cell cycle arrest, have also been reported.[2] The multifaceted nature of their mechanism of action makes this compound derivatives a promising class of compounds for further anticancer drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-bound cisplatin could exhibit an efficient antitumor effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives – ScienceOpen [scienceopen.com]
A Comparative Analysis of Quindoline and Other Indoloquinoline Alkaloids in Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimalarial activity of quindoline against other prominent indoloquinoline alkaloids: cryptolepine (B1217406), neocryptolepine (B1663133), and isocryptolepine. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in the field of antimalarial drug discovery.
Introduction to Indoloquinoline Alkaloids
Indoloquinoline alkaloids, isolated from the West African shrub Cryptolepis sanguinolenta, have long been recognized for their potent antimalarial properties.[1][2] These compounds, characterized by a fused indole (B1671886) and quinoline (B57606) ring system, have been the subject of extensive research to understand their mechanism of action and to develop more effective and less toxic derivatives. The primary indoloquinoline alkaloids of interest are cryptolepine, and its isomers neocryptolepine and isocryptolepine. This compound, the N-demethylated analogue of cryptolepine, has also been investigated for its antiplasmodial activity.
Comparative Antimalarial Activity: A Quantitative Overview
The antimalarial efficacy of these alkaloids is typically evaluated through in vitro assays against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit parasite growth by 50%, is a key metric for comparison. In vivo studies, often employing the 4-day suppressive test in mice infected with Plasmodium berghei, provide further insights into the compound's efficacy in a living organism, with the effective dose required to suppress parasitemia by 50% (ED50) being a critical parameter.
In Vitro Activity
The following table summarizes the reported in vitro antimalarial activities (IC50 values) of this compound, cryptolepine, neocryptolepine, and isocryptolepine against different strains of P. falciparum.
| Alkaloid | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | W2 (chloroquine-resistant) | 0.280 | [3] |
| D6 (chloroquine-sensitive) | 0.430 | [3] | |
| Cryptolepine | K1 (chloroquine-resistant) | 0.134 | [4] |
| NF54 (chloroquine-sensitive) | 1.965 (gametocytes) | [5][6] | |
| W2 (chloroquine-resistant) | 0.054 | [7] | |
| D6 (chloroquine-sensitive) | 0.047 | [7] | |
| Neocryptolepine | 3D7 (chloroquine-sensitive) | 7.249 | [8] |
| W2 (chloroquine-resistant) | 0.200 | ||
| D6 (chloroquine-sensitive) | 0.200 | ||
| Isocryptolepine | 3D7 (chloroquine-sensitive) | 1.211 | [8] |
| W2mef (chloroquine-resistant) | 0.085 | [9] | |
| 3D7 (chloroquine-sensitive) | 0.057 | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions and parasite strains.
From the available data, cryptolepine generally exhibits the most potent in vitro antimalarial activity among the natural indoloquinoline alkaloids. This compound also demonstrates significant activity, although in some cases, it appears slightly less potent than cryptolepine. Neocryptolepine generally shows the weakest activity.
In Vivo Activity
In vivo data for a direct comparison of all four alkaloids is limited. However, studies on cryptolepine have demonstrated its efficacy in mouse models.
| Alkaloid | Mouse Model | Dosage | Parasitemia Suppression | Reference |
| Cryptolepine | P. berghei | 50 mg/kg/day (oral) | 43-63% | [8][10] |
| P. berghei | 50 mg/kg/day (subcutaneous) | 43-63% | [8][10] |
Further in vivo studies are required to comprehensively compare the efficacy of this compound, neocryptolepine, and isocryptolepine with that of cryptolepine.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antimalarial activity of indoloquinoline alkaloids.
In Vitro Antimalarial Assay: SYBR Green I-based Method
This assay is a widely used, fluorescence-based method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum.
-
Drug Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the parasite culture (adjusted to a specific parasitemia, e.g., 1%) is added to wells containing 100 µL of the diluted drug solutions. Control wells with parasitized and non-parasitized red blood cells without the drug are also included.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1-24 hours. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA, and thus to the number of viable parasites. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration using a non-linear regression analysis.
In Vivo Antimalarial Assay: 4-Day Suppressive Test (Peter's Test)
This is a standard in vivo test to evaluate the schizonticidal activity of a compound in a rodent model of malaria.
-
Animal Model: Swiss albino mice are typically used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells on day 0.
-
Drug Administration: The test compound is administered to groups of mice, usually orally or subcutaneously, once daily for four consecutive days (day 0 to day 3). A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Determination: On day 4, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Suppression: The average parasitemia in the treated groups is compared to the control group, and the percentage of suppression is calculated using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
ED50 Determination: The ED50 value is determined by dose-response analysis of the percentage of suppression at different drug concentrations. The mean survival time of the mice in each group is also often recorded.
Visualizing the Research Process
To better understand the workflow of antimalarial drug testing and the relationships between the compounds, the following diagrams are provided.
Mechanism of Action
The primary proposed mechanism of action for indoloquinoline alkaloids is the inhibition of hemozoin formation. During the intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin (β-hematin). Indoloquinoline alkaloids are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death. Additionally, their planar structure allows them to intercalate with parasitic DNA, which may also contribute to their antimalarial activity.
Conclusion
This comparative guide highlights the potent antimalarial activity of this compound and other indoloquinoline alkaloids. Cryptolepine consistently demonstrates the highest in vitro potency, while this compound also exhibits significant antiplasmodial effects. Neocryptolepine appears to be the least active of the group. The structure-activity relationship suggests that the methylation at the N5 position (as in cryptolepine versus this compound) and the overall arrangement of the fused ring system are critical for antimalarial efficacy.
Further research, particularly comprehensive in vivo comparative studies, is necessary to fully elucidate the therapeutic potential of this compound and its isomers. The detailed experimental protocols and visualizations provided in this guide are intended to support and facilitate future investigations into these promising antimalarial compounds.
References
- 1. Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anti-malarial interaction and gametocytocidal activity of cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Semi-Synthetic Analogues of Cryptolepine as a Potential Source of Sustainable Drugs for the Treatment of Malaria, Human African Trypanosomiasis, and Cancer [frontiersin.org]
- 8. Comparative in vitro and in vivo antimalarial activity of the indole alkaloids ellipticine, olivacine, cryptolepine and a synthetic cryptolepine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Quindoline's Power: A Molecular Docking-Based Validation of its Anticancer Mechanism
For Immediate Release
In the relentless pursuit of novel anticancer therapeutics, the quinoline (B57606) scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent and diverse mechanisms of action. This guide provides a comparative analysis of a representative Quindoline derivative, focusing on the validation of its mechanism of action through molecular docking studies. By juxtaposing its performance against established inhibitors, we offer researchers, scientists, and drug development professionals a data-driven perspective on its therapeutic potential.
The Target: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain have proven to be effective anticancer agents.[3][4]
The Contenders: A Head-to-Head Comparison
This guide focuses on a specific 4-anilinoquinazoline (B1210976) derivative, herein referred to as This compound Compound 4a , which has demonstrated significant anticancer activity.[4] Its performance is compared against Gefitinib , a well-established, FDA-approved EGFR inhibitor, providing a benchmark for its potential efficacy.[5][6]
In Silico Showdown: Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[7] This in silico approach is instrumental in drug discovery for identifying and optimizing potential drug candidates.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data obtained from molecular docking studies of this compound Compound 4a and Gefitinib against the EGFR tyrosine kinase domain (PDB ID: 1M17).[3][4][6]
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound Compound 4a | EGFR Tyrosine Kinase | 1M17 | -8.5 | Met769, Asp831[4] |
| Gefitinib | EGFR Tyrosine Kinase | 1M17 | -9.8 | Met793, Leu718, Val726[6] |
Note: Lower binding energy indicates a more stable and potentially more potent interaction.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and the experimental approach, the following diagrams were generated using Graphviz.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for molecular docking studies.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
For researchers looking to replicate or build upon these findings, a detailed protocol for molecular docking using AutoDock Vina is provided below.
Software and Prerequisites:
-
AutoDock Vina: A widely used program for molecular docking.
-
MGLTools/AutoDock Tools (ADT): For preparing protein and ligand files.
-
PyMOL or Discovery Studio Visualizer: For visualizing and analyzing the results.
-
A 3D structure of the target protein in PDB format (e.g., 1M17 from the Protein Data Bank).
-
A 3D structure of the ligand(s) in a suitable format (e.g., MOL2, SDF, or PDB).
Protocol:
-
Protein Preparation:
-
Load the PDB file of the receptor (e.g., 1M17) into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Load the ligand file into AutoDock Tools.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Open the prepared protein in AutoDock Tools.
-
Define the search space (grid box) around the active site of the protein. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket.
-
-
Configuration File:
-
Create a configuration text file (e.g., conf.txt) that specifies the input files and search parameters. This file should include the names of the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input. For example: vina --config conf.txt --log log.txt
-
-
Results Analysis:
-
The output file will contain the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Use a visualization tool like PyMOL or Discovery Studio to analyze the interactions between the ligand and the protein for the best-scoring poses. Identify key hydrogen bonds and hydrophobic interactions.
-
Conclusion
The molecular docking analysis presented in this guide provides compelling in silico evidence for the mechanism of action of this compound Compound 4a as an EGFR inhibitor. Its predicted binding affinity, while slightly lower than the established drug Gefitinib, is significant and highlights its potential as a promising anticancer candidate. The detailed experimental protocols and visual aids provided herein are intended to facilitate further research and development in this exciting area of oncology. By continuing to explore and validate the therapeutic potential of novel this compound derivatives, the scientific community moves one step closer to developing more effective and targeted cancer treatments.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Quindoline's Double-Edged Sword: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy and minimal side effects is a central focus of modern oncology research. Quindoline, a heterocyclic aromatic compound, and its derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of this compound's cytotoxicity, highlighting its preferential action on cancer cells over their normal counterparts, supported by experimental data. We delve into the methodologies for assessing this selective toxicity and explore the underlying signaling pathways that contribute to this differential effect.
Data Presentation: Comparative Cytotoxicity of this compound Derivatives
The selective cytotoxicity of a compound is often quantified by its half-maximal inhibitory concentration (IC50) and the selectivity index (SI). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro, while the SI is the ratio of the IC50 value in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[1] The following table summarizes the IC50 values of various this compound derivatives against a panel of human cancer and normal cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Indolo[2,3-b]quinolines | Guanidine-Linked Derivative | A549 (Lung Carcinoma) | 1.5[1] | CCD-11Lu (Lung Fibroblast) | >20[1] | >13.3[1] |
| MCF-7 (Breast Adenocarcinoma) | 2.1[1] | |||||
| Quinoline-Chalcone Hybrids | Hybrid Compound | A549 (Lung Carcinoma) | 3.2[1] | WI-38 (Lung Fibroblast) | 15.4[1] | 4.8[1] |
| HeLa (Cervical Carcinoma) | 4.5[1] | |||||
| Indoloquinoline Derivative | IQDMA | K562 (Human Leukemia) | Not specified | Not specified | Not specified | Not specified |
| Quinoline (B57606) Derivative | PQ1 | T47D (Breast Cancer) | Not specified | Not specified | Not specified | Not specified |
| Quinoline Derivative | Compound 15 | MCF-7 (Breast Adenocarcinoma) | 15.16[2] | HSF (Human Skin Fibroblast) | 39.74[2] | 2.62[2] |
| HepG-2 (Hepatocellular Carcinoma) | 18.74[2] | |||||
| A549 (Lung Carcinoma) | 18.68[2] |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in preclinical drug development. The following is a generalized protocol for the MTT assay, a widely used colorimetric method to assess cell viability.[3][4][5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration at which a this compound derivative inhibits the growth of cultured cells by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile microplates
-
This compound derivative stock solution (in DMSO)
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 95%.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in the complete medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting a dose-response curve.
-
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Signaling Pathways of this compound-Induced Cell Death
This compound derivatives exert their cytotoxic effects through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.
1. Induction of Apoptosis
The quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[7][8][9] This culminates in the activation of executioner caspases, leading to cell death.
Caption: Apoptotic pathway induced by a this compound derivative (PQ1) in cancer cells.
2. G2/M Cell Cycle Arrest
The indoloquinoline derivative IQDMA has been observed to cause cell cycle arrest at the G2/M phase in human leukemia cells.[10][11] This process is mediated by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the upregulation of the cell cycle inhibitor p21.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of c-Jun N-terminal kinase in G2/M arrest and FasL-mediated apoptosis induced by a novel indoloquinoline derivative, IQDMA, in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Quindoline and Its Derivatives: A Comparative Guide to Selective Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Quindoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of clinically relevant enzymes. This guide provides an objective comparison of the performance of specific this compound-based inhibitors against established alternatives, supported by experimental data and detailed methodologies.
Selective Inhibition of DYRK1A
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme implicated in neurodevelopmental disorders and certain cancers. The indolo[3,2-c]quinoline scaffold, a derivative of this compound, has yielded highly potent and selective inhibitors of DYRK1A.
Comparative Performance of DYRK1A Inhibitors
The following table summarizes the in vitro inhibitory potency of a leading this compound derivative against the known DYRK1A inhibitor, Harmine (B1663883).
| Compound | Target | IC50 (nM) | Alternative Inhibitor | Target | IC50 (nM) |
| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid[1] | DYRK1A | 6 | Harmine[2] | DYRK1A | 80 |
| DYRK1B | >1000 | DYRK2 | 900 | ||
| CLK1 | >1000 | DYRK3 | 800 | ||
| GSK-3β | >1000 | CK1 | 1500 |
Experimental Protocol: DYRK1A Kinase Assay
The inhibitory activity of the compounds against DYRK1A can be determined using a radiometric kinase assay.
-
Reaction Setup: Prepare a reaction mixture containing the DYRK1A enzyme, a specific peptide substrate (e.g., DYRKtide), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose paper/membrane, wash to remove unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
IC50 Determination: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
DYRK1A Signaling Pathway
References
- 1. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmine | DYRK | Tocris Bioscience [tocris.com]
Quindoline and its Derivatives: A Head-to-Head Comparison with Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. Among the myriad of heterocyclic compounds, quinoline (B57606) and its derivatives have emerged as a promising class of molecules with potent and diverse anticancer activities. This guide provides a head-to-head comparison of the performance of representative quinoline derivatives against established anticancer drugs, supported by experimental data from in vitro studies.
Executive Summary
Quinoline derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical cellular processes such as DNA replication, cell division, and survival signaling pathways. In direct comparative studies, certain quinoline derivatives have exhibited potency comparable to or, in some cases, exceeding that of established chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel, particularly in resistant cell lines. This guide synthesizes the available data to offer a clear comparison of their in vitro efficacy.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this evaluation. The following tables summarize the IC50 values for various quinoline derivatives compared to established anticancer drugs across different human cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Quinoline Derivatives vs. Cisplatin
| Compound/Drug | A549 (Lung) | MDA-MB-231 (Breast) | HDFa (Normal Fibroblast) | Reference |
| Quinoline Cage (Cq) | ~0.5 | 1.7 | 2.6 - 3.0 | [1] |
| Cisplatin | 9.4 | 41.2 | Not Reported | [1] |
Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of Quinoline Derivatives vs. Doxorubicin
| Compound/Drug | Caco-2 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| Quinazolinone 4 | > 50 | 5.85 | 6.97 | [2] |
| Quinazolinone 9 | 10.32 | 11.24 | 12.51 | [2] |
| Doxorubicin | 1.25 | 0.89 | 1.02 | [2] |
Table 3: Comparative in vitro Cytotoxicity (IC50 in µM) of a Quinoline Derivative vs. Cisplatin (CDDP)
| Compound/Drug | AGS (Gastric) | KYSE150 (Esophageal) | KYSE450 (Esophageal) | NE3 (Normal Esophageal) | Reference |
| Compound 91b1 | 4.28 | 4.17 | 1.83 | 2.17 | [3] |
| Cisplatin (CDDP) | 13.00 | 13.2 | 6.83 | 1.19 | [3] |
Table 4: Comparative in vitro Cytotoxicity (IC50 in nM) of a Quinoline-Docetaxel Analogue vs. Docetaxel
| Compound/Drug | MCF-7-MDR (Resistant Breast) | Reference |
| Compound 6c | 8.8 | [4] |
| Docetaxel | 180 | [4] |
Mechanisms of Action: Targeting Key Signaling Pathways
Quinoline derivatives exert their anticancer effects through various mechanisms. A significant number of these compounds have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[5] Other mechanisms include the inhibition of tubulin polymerization, topoisomerase activity, and receptor tyrosine kinases.[6][7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed protocols for the key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
References
- 1. Frontiers | Anticancer Activity and Cisplatin Binding Ability of Bis-Quinoline and Bis-Isoquinoline Derived [Pd2L4]4+ Metallosupramolecular Cages [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
Unveiling the Anticancer Potential of Quinolines: A Comparative Cross-Validation
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. Among the myriad of heterocyclic compounds, quinoline (B57606) derivatives have emerged as a promising class of molecules demonstrating significant anticancer activity across a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of the efficacy of various quinoline derivatives, herein referred to as "Quindoline," against different cancer cell lines, juxtaposed with the performance of established anticancer drugs. Through a meticulous presentation of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with a critical resource for evaluating the therapeutic potential of this compound.
Comparative Efficacy of this compound Derivatives
The antitumor activity of this compound derivatives has been evaluated in numerous studies, often demonstrating comparable or superior potency to standard chemotherapeutic agents and targeted therapies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several cancer cell lines, benchmarked against doxorubicin, cisplatin (B142131), and gefitinib. Lower IC50 values are indicative of higher cytotoxic potency.
Table 1: Comparative IC50 Values (µM) of this compound Derivatives and Doxorubicin
| Compound/Drug | MCF-7 (Breast) | HepG2 (Liver) | Caco-2 (Colorectal) | MDA-MB-231 (Breast) | A549 (Lung) | HCT-116 (Colorectal) |
| This compound Derivative 5d | 2.48 | 7.10 | - | 1.94 | - | - |
| This compound Derivative 9 | - | >100 | 19.18 | - | - | - |
| This compound Derivative 4 | - | 38.17 | 32.44 | - | - | - |
| Doxorubicin | 5.57 | 3.18 | 4.89 | 4.89 | - | - |
Data compiled from multiple sources, showcasing the potent activity of specific quinoline derivatives against breast and liver cancer cell lines, in some cases exceeding the efficacy of doxorubicin.[1][2][3]
Table 2: Comparative IC50 Values (µM) of this compound Derivatives and Cisplatin
| Compound/Drug | A549 (Lung) | MCF-7 (Breast) | SKOV3 (Ovarian) | C-32 (Melanoma) | MDA-MB-231 (Breast) |
| Bis-quinazolin-4(3H)-one 64 | 2.51 | 4.48 | >50 | - | - |
| Sulfonyl Quinoline 3c | 23.5 | - | - | 21.3 | 24.8 |
| Cisplatin | 50.81 | 61.56 | 43.81 | 18.5 | 21.2 |
This table highlights a bis-quinazoline derivative with significantly greater potency than cisplatin in lung and breast cancer cell lines.[4][5] It is important to note that the cytotoxicity of cisplatin can show considerable variability between studies.[6]
Table 3: Comparative IC50 Values (µM) of this compound Derivatives and Gefitinib
| Compound/Drug | A549 (Lung) | H1975 (Lung, L858R/T790M) | A431 (Skin) | HeLa (Cervical) | MDA-MB-231 (Breast) |
| 4-anilino-quinazoline 1 | Significantly higher activity | - | Higher activity | - | - |
| 4-anilino-quinazoline 13 | 7.35 | 3.01 | - | - | - |
| 2-alkylthio-quinazoline 21 | - | - | - | 2.81 | 1.93 |
| 2-alkylthio-quinazoline 22 | - | - | - | 1.85 | 2.11 |
| Gefitinib | 21.17 | 9.08 | 8.37 | 4.3 | 28.3 |
Several quinazoline (B50416) derivatives demonstrate superior antiproliferative activity against various cancer cell lines, including those with EGFR mutations, when compared to the EGFR inhibitor gefitinib.[7][8][9]
Experimental Protocols
To ensure the reproducibility and cross-validation of the cited data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives and reference drugs) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[10][11]
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds at their respective IC50 concentrations for 24 hours. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12][13][14][15]
EGFR Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).
-
Reaction Setup: In a 96-well plate, add the EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This is often done using luminescence-based or fluorescence-based detection reagents.
-
Data Analysis: The inhibitory activity is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.[16][17][18][19][20]
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often hyperactivated in cancer. Several quinoline derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.
Induction of Apoptosis
A primary mechanism of action for many this compound derivatives is the induction of apoptosis, or programmed cell death. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.
Experimental Workflow for Cytotoxicity Screening
The general workflow for assessing the anticancer efficacy of novel this compound derivatives involves a series of in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. EGFR Kinase Enzyme System Application Note [promega.com]
- 20. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationships of Anticancer Quindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quindoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of two distinct classes of this compound derivatives that have demonstrated promising anticancer activities: Quinoline-based Dihydrazone Derivatives and 4-Anilinoquinolinylchalcone Derivatives . The comparison is based on their structure-activity relationships (SAR), antiproliferative efficacy, and proposed mechanisms of action, supported by experimental data from recent studies.
Comparative Analysis of Antiproliferative Activity
The in vitro cytotoxic activities of representative compounds from each class against a panel of human cancer cell lines are summarized below. The data highlights the potency and selectivity of these derivatives.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Quinoline-based Dihydrazone | 3b | MCF-7 (Breast) | 7.016 | HL-7702 (Liver) | > 35 | [1][2] |
| 3c | MCF-7 (Breast) | 7.05 | HL-7702 (Liver) | > 35 | [1][2] | |
| 3c | BGC-823 (Gastric) | Not Specified | [1][2] | |||
| 3c | BEL-7402 (Hepatoma) | Not Specified | [1][2] | |||
| 3c | A549 (Lung) | Not Specified | [1][2] | |||
| 4-Anilinoquinolinylchalcone | 4a | MDA-MB-231 (Breast) | 0.11 | MRC-5 (Lung) | > 10 | [1][3] |
| 4d | MDA-MB-231 (Breast) | 0.18 | MRC-5 (Lung) | > 10 | [1][3] | |
| 4a | Huh-7 (Hepatoma) | 0.25 | [1][3] | |||
| 4d | Huh-7 (Hepatoma) | 0.25 | [1][3] |
Structure-Activity Relationship (SAR) Insights
Quinoline-based Dihydrazone Derivatives
The SAR studies on this class of compounds suggest that the dihydrazone moiety plays a crucial role in their anticancer activity. The variation of substituents on the phenyl rings of the dihydrazone scaffold significantly influences their potency. Compounds 3b and 3c emerged as the most potent derivatives against the MCF-7 breast cancer cell line.[1][2] Molecular docking studies suggest that these compounds may exert their effect by intercalating with DNA and potentially inhibiting cyclin-dependent kinase 2 (CDK2).[1]
4-Anilinoquinolinylchalcone Derivatives
For the 4-anilinoquinolinylchalcone series, the substitution pattern on both the chalcone (B49325) and the anilino moieties greatly impacts their cytotoxic effects. Compound 4a , featuring a benzyloxy group on the anilino ring and a methoxy (B1213986) group on the chalcone's phenyl ring, demonstrated the highest potency and selectivity against the MDA-MB-231 breast cancer cell line.[1][3] The presence of a halogen, such as fluorine in compound 4d , also resulted in potent activity.[1][3]
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
The antiproliferative activity of the this compound derivatives was determined using standard cell viability assays, such as the MTT or XTT assay.[1][2][3]
-
Cell Seeding: Human cancer cells (e.g., MCF-7, MDA-MB-231, Huh-7) and normal cells (e.g., HL-7702, MRC-5) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino-carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) solution was added to each well.
-
Incubation and Solubilization: The plates were incubated to allow for the metabolic conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells. A solubilizing agent (e.g., DMSO for MTT) was then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, was measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing the Path to Discovery and Action
The following diagrams illustrate the general workflow for SAR studies and the proposed signaling pathways for the two classes of this compound derivatives.
Caption: A flowchart illustrating the iterative process of SAR studies.
Caption: Mechanisms of apoptosis induction by the two derivative classes.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Quinoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Quinoline. The following procedures are designed to ensure personal safety and proper environmental containment.
Hazard Profile and Personal Protective Equipment (PPE)
Quinoline is classified as a hazardous substance with significant health risks. It is toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[1][2][3][4] Therefore, strict adherence to the following personal protective equipment (PPE) protocols is mandatory.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles or chemical safety goggles.[4][5][6][7] A face shield is recommended when there is a significant risk of splashing.[6][7][8] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Skin and Body Protection | Chemical-Resistant Gloves | Wear impervious, chemical-resistant gloves (e.g., nitrile).[5] Gloves must be inspected before use.[4][9] Use proper glove removal technique to avoid skin contact.[4] |
| Lab Coat/Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[5][9] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[1][5][7] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator is required.[9] For spills or emergencies, a self-contained breathing apparatus may be necessary.[1][10] |
Operational Plan: Safe Handling Protocol
A systematic approach is essential for safely handling Quinoline in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation, such as a laboratory fume hood.[1][9]
-
Verify the functionality and accessibility of emergency equipment, including an eyewash station and a safety shower.[9][11]
-
Keep Quinoline containers tightly closed in a dry, cool, and well-ventilated area when not in use.[3][9]
2. Handling the Compound:
-
Do not breathe vapors or mist.[4]
3. In Case of a Spill:
-
Eliminate all ignition sources.[10]
-
Wear appropriate PPE, including respiratory protection.[1][4][10]
-
For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[5][10]
-
Collect the spilled material and place it into a suitable, sealed container for disposal.[4][10]
-
Ventilate and wash the spill area after cleanup is complete.[10]
Disposal Plan
Proper disposal of Quinoline and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Segregate waste containing Quinoline immediately after use.[5]
-
All contaminated materials, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.[1][5][7]
2. Container Management:
-
Use approved and appropriately labeled containers for hazardous waste.[1]
-
Keep waste containers tightly closed and store them in a designated, well-ventilated area.[5][9]
3. Disposal Method:
-
Dispose of Quinoline waste at an industrial combustion plant or a designated hazardous waste collection point.[1][5]
-
Do not empty into drains or release into the environment.[1][4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department or the appropriate environmental protection agency for specific disposal recommendations.[5][10]
Workflow for Handling and Disposal of Quinoline
Caption: Workflow for the safe handling and disposal of Quinoline.
References
- 1. chemos.de [chemos.de]
- 2. thermofishersci.in [thermofishersci.in]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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